molecular formula C14H20O2 B14017024 Heptyl benzoate CAS No. 7155-12-6

Heptyl benzoate

Cat. No.: B14017024
CAS No.: 7155-12-6
M. Wt: 220.31 g/mol
InChI Key: UMFTYCUYCNMERS-UHFFFAOYSA-N
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Description

Heptyl benzoate (CAS 7155-12-6) is an ester with the molecular formula C14H20O2 and a molar mass of 220.31 g/mol . This compound is primarily valued in research and industrial applications for its distinct organoleptic properties, serving as a key ingredient in the development of flavors and fragrances . Its odor is characterized as green and herbal, closely resembling the scent of damp, freshly bruised sage leaves with balsamic and metallic nuances . From a physico-chemical perspective, this compound presents as a colorless clear liquid . It has a boiling point of approximately 257°C at 760 mmHg and a flash point of about 127.78°C . Its specific gravity is 0.98000 at 25°C, and it has a refractive index of 1.49250 at the same temperature . It exhibits low solubility in water (approximately 2.867 mg/L at 25°C) but is soluble in alcohol . The estimated vapor pressure is 0.001 mmHg at 25°C, and its logP (o/w) is approximately 5.2, indicating high lipophilicity . A notable area of scientific interest is its reported biosynthesis. A study found that certain marine bacteria of the genus Microbulbifer can naturally produce this compound, along with other alkyl esters of benzoic acid . This discovery is significant for researchers exploring sustainable production methods and the ecological role of microbial natural products. Researchers utilize this compound in applications requiring a stable, green, and herbal odor profile. It is frequently investigated as a component in fragrance concentrates, with recommended usage levels up to 2.00% in the fragrance concentrate . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle the material with appropriate personal protective equipment, refer to the Safety Data Sheet for detailed handling and hazard information, and ensure proper disposal procedures are followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7155-12-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

heptyl benzoate

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3

InChI Key

UMFTYCUYCNMERS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Heptyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of heptyl benzoate (B1203000). The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and logical workflow diagrams.

Chemical and Physical Properties

Heptyl benzoate is an organic compound, specifically the ester of heptyl alcohol and benzoic acid. It is recognized for its applications in the flavor and fragrance industry. A summary of its key chemical and physical properties is provided below.

Data Presentation: Quantitative Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₀O₂[1][2][3][4][5]
Molecular Weight 220.31 g/mol [1]
Appearance Colorless clear liquid (estimated)[3][6]
Boiling Point 257.00 °C at 760.00 mm Hg[3]
155-165 °C at 20 Torr[4]
303.9 °C at 760 mmHg[2]
Melting Point Not available. Described as a liquid at room temperature.[2][3]
Specific Gravity 0.98000 @ 25.00 °C[3][6]
Density 0.973 g/cm³[2]
Refractive Index 1.49250 @ 25.00 °C[3][6]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)[3]
Flash Point 262.00 °F (127.78 °C) (Tag Closed Cup)[3][6]
Solubility Insoluble in water[3][6]
Soluble in alcohol[3][6]
CAS Number 7155-12-6[1][2][3][4][5]
IUPAC Name This compound[1]

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

2.1. Determination of Boiling Point

The boiling point of this compound can be determined using the distillation method.

  • Apparatus: A round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.

  • Procedure:

    • Place a sample of this compound into the round-bottom flask along with a few boiling chips.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Gradually heat the flask using the heating mantle to bring the liquid to a gentle boil.

    • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

2.2. Determination of Density

The density of liquid this compound can be measured using a pycnometer.

  • Apparatus: A pycnometer (specific gravity bottle), an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and record its empty weight.

    • Fill the pycnometer with distilled water and place it in the water bath set to a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.

    • Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the exterior of the pycnometer and weigh it.

    • Empty and dry the pycnometer, then fill it with this compound.

    • Repeat the temperature equilibration and weighing process.

    • Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer). The volume of the pycnometer is determined from the mass and known density of water at the experimental temperature.

2.3. Determination of Refractive Index

The refractive index of this compound can be measured using an Abbe refractometer.

  • Apparatus: An Abbe refractometer, a constant temperature water circulator, and a light source (e.g., a sodium lamp at 589 nm).

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index.

    • Ensure the prisms of the refractometer are clean and dry.

    • Place a few drops of the this compound sample onto the lower prism and close the prisms.

    • Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature (e.g., 25 °C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index directly from the instrument's scale.

2.4. Determination of Solubility

A qualitative assessment of the solubility of this compound in various solvents can be performed as follows.

  • Apparatus: Test tubes, vortex mixer, and a selection of solvents (e.g., water, ethanol).

  • Procedure:

    • Add a small amount of this compound (e.g., 0.1 mL) to a test tube containing a known volume of the solvent (e.g., 2 mL).

    • Vigorously mix the contents of the test tube using a vortex mixer for a set period.

    • Visually inspect the mixture for the presence of a single, clear phase (soluble) or the persistence of droplets or a separate layer (insoluble).

Mandatory Visualizations

Experimental Workflow: Determination of Boiling Point

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Place this compound and boiling chips in round-bottom flask B Assemble distillation apparatus A->B C Position thermometer correctly B->C D Heat the flask gently C->D E Observe for steady distillation D->E F Record the stable temperature E->F G Boiling Point F->G

Caption: Workflow for Boiling Point Determination.

Experimental Workflow: Determination of Density

DensityWorkflow cluster_prep Preparation cluster_water Water Measurement cluster_sample Sample Measurement cluster_calc Calculation A Clean and dry pycnometer B Weigh empty pycnometer C Fill with distilled water B->C D Equilibrate temperature in water bath C->D E Weigh pycnometer with water D->E F Fill with this compound E->F G Equilibrate temperature F->G H Weigh pycnometer with sample G->H I Calculate Density H->I

Caption: Workflow for Density Determination.

Experimental Workflow: Determination of Refractive Index

RefractiveIndexWorkflow A Calibrate refractometer B Clean and dry prisms A->B C Apply this compound sample B->C D Set and stabilize temperature C->D E Focus and align the view D->E F Read refractive index E->F G Refractive Index Value F->G

Caption: Workflow for Refractive Index Determination.

Logical Relationship: Solubility Test

SolubilityTest start Start mix Mix this compound with solvent start->mix observe Vortex and observe mix->observe decision Single clear phase? observe->decision soluble Soluble decision->soluble Yes insoluble Insoluble decision->insoluble No

Caption: Logical Flow for Solubility Test.

References

An In-depth Technical Guide to Heptyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of heptyl benzoate (B1203000), a benzoate ester recognized for its applications in various scientific and industrial fields. This document is intended to serve as a core resource for professionals in research and development.

Chemical Identification and Properties

Heptyl benzoate is scientifically known by its IUPAC name, this compound.[1] It is unambiguously identified in chemical databases and regulatory documents by its CAS number, 7155-12-6.[2][3][4][5][6]

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the key quantitative data and physical properties of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 7155-12-6LookChem, P&S Chemicals, The Good Scents Company, NIST WebBook[2][3][4][5]
Molecular Formula C₁₄H₂₀O₂PubChem, NIST WebBook[1][5]
Molecular Weight 220.31 g/mol PubChem[3]
Specific Gravity 0.980 @ 25°CThe Good Scents Company, Perflavory[4][5]
Refractive Index 1.4925 @ 25°CThe Good Scents Company, Perflavory[4][5]
Flash Point 127.78 °C (262.00 °F)The Good Scents Company, Perflavory[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

2.1. Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from benzoic acid and heptanol (B41253) using an acid catalyst.

Materials:

  • Benzoic acid

  • n-Heptanol

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and a molar excess of n-heptanol (e.g., a 1:3 molar ratio). Add a sufficient amount of toluene to facilitate azeotropic removal of water.

  • Catalyst Addition: With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is approaching completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization and Extraction: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then a final wash with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent and excess heptanol under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation if necessary.

2.2. Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is commonly used for benzoate ester analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of around 70-90°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of approximately 280°C, held for several minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

Sample Preparation:

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane).

  • For liquid samples, a direct injection or a liquid-liquid extraction (LLE) into an appropriate organic solvent may be performed.

  • For solid or semi-solid matrices, headspace sampling or solid-phase microextraction (SPME) can be employed to isolate the volatile this compound.

  • An internal standard (e.g., another ester with a similar structure that is not present in the sample) can be added for accurate quantification.

Data Analysis:

  • Identification: The retention time and the fragmentation pattern in the mass spectrum of the analyte peak are compared to a known standard of this compound.

  • Quantification: A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the Fischer esterification process for synthesizing this compound.

Fischer_Esterification cluster_reactants Reactants cluster_process Process benzoic_acid Benzoic Acid mix Mixing in Toluene benzoic_acid->mix heptanol n-Heptanol heptanol->mix catalyst H₂SO₄ (catalyst) catalyst->mix reflux Reflux with Dean-Stark Trap (Water Removal) mix->reflux workup Work-up (Neutralization & Washing) reflux->workup purification Purification (Drying & Distillation) workup->purification product This compound purification->product

Caption: Fischer Esterification workflow for this compound synthesis.

References

Heptyl benzoate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Formula and Weight of Heptyl Benzoate (B1203000)

Introduction

Heptyl benzoate (C₁₄H₂₀O₂) is an organic compound, specifically the ester formed from the condensation of benzoic acid and heptanol. It is recognized for its applications in the fragrance and flavor industries, contributing a fruity and floral scent profile. For researchers and professionals in drug development and materials science, a precise understanding of its molecular characteristics is fundamental for its application in novel formulations and synthesis pathways. This guide provides a detailed overview of the molecular formula and weight of this compound, the experimental protocols for their determination, and a common synthesis workflow.

Physicochemical Properties of this compound

The fundamental molecular and physical properties of this compound are summarized below. These data are crucial for a range of applications, from quality control to computational modeling.

PropertyValue
Molecular Formula C₁₄H₂₀O₂[1][2][3]
Molecular Weight 220.31 g/mol [1]
IUPAC Name This compound
CAS Registry Number 7155-12-6[2]
Synonyms n-Heptyl benzoate, Benzoic acid, heptyl ester[2][4]
Appearance Colorless clear liquid (estimated)[5]
Specific Gravity 0.980 g/cm³ at 25°C[5]
Boiling Point 257.0 °C at 760 mmHg[5]

Experimental Determination of Molecular Formula and Weight

The determination of a compound's molecular formula is a two-step process involving the identification of the empirical formula followed by the determination of the molecular weight.[1]

  • Empirical Formula Determination : The empirical formula, which represents the simplest whole-number ratio of atoms in the compound, is typically determined through elemental analysis.[6][4] Techniques like combustion analysis are used to find the mass percentages of each element (carbon, hydrogen, oxygen).[7][8] These percentages are then converted to molar ratios to establish the empirical formula.[2][4][9]

  • Molecular Weight Determination : Mass spectrometry is the primary technique for accurately determining the molecular weight of an organic compound.[1][10][11] The molecular weight is used in conjunction with the empirical formula to deduce the molecular formula.[9][11]

Key Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following is a generalized protocol for determining the molecular weight of a compound like this compound using mass spectrometry.

Objective: To determine the precise molecular weight of the analyte.

Materials:

  • Analyte sample (this compound)

  • High-resolution mass spectrometer (e.g., ESI-MS or MALDI-TOF)[12]

  • Appropriate solvent for sample dissolution

  • Calibration standard

Methodology:

  • Sample Preparation: A small, pure sample of the compound is dissolved in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common techniques include Electrospray Ionization (ESI) or Electron Impact (EI).[13] During this process, the molecule is converted into a molecular ion (a radical cation) by losing an electron.[5]

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[13]

  • Deflection/Separation: In the mass analyzer, ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.[13]

  • Detection: The separated ions are detected, and a signal is generated for each ion. The intensity of the signal is proportional to the abundance of that ion.

  • Data Analysis: The resulting mass spectrum plots ion abundance versus m/z. The peak with the highest m/z value, excluding minor isotopic peaks, typically represents the molecular ion.[5] This m/z value corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass, which helps in confirming the molecular formula.[5][10]

G cluster_workflow Workflow for Molecular Weight Determination via Mass Spectrometry A Sample Preparation (Dissolve this compound) B Ionization (e.g., Electrospray Ionization) A->B C Acceleration (Electric Field) B->C D Mass Analysis (Separation by m/z ratio) C->D E Detection (Ion Detector) D->E F Data Analysis (Generate Mass Spectrum) E->F G Identify Molecular Ion Peak (Determine Molecular Weight) F->G

Caption: Experimental workflow for determining the molecular weight of this compound.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification reaction, which involves reacting a carboxylic acid (benzoic acid) with an alcohol (1-heptanol) in the presence of a strong acid catalyst.[14]

Key Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the synthesis of this compound.

Objective: To synthesize this compound from benzoic acid and 1-heptanol.

Materials:

  • Benzoic acid

  • 1-heptanol

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid)[14]

  • Organic solvent (e.g., Toluene) for azeotropic removal of water

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reflux and distillation apparatus

Methodology:

  • Reaction Setup: Benzoic acid, an excess of 1-heptanol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask.[3]

  • Reflux: The mixture is heated to reflux. The reaction is an equilibrium, and to drive it towards the formation of the ester, the water produced as a byproduct is removed.[14][15] This can be achieved using a Dean-Stark apparatus.

  • Work-up: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled. The excess acid catalyst is neutralized by washing with a sodium bicarbonate solution.[3]

  • Extraction and Drying: The organic layer containing the ester is separated, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.[3]

  • Purification: The solvent is removed under reduced pressure. The crude this compound is then purified, typically by vacuum distillation, to obtain the final product.[16]

  • Characterization: The identity and purity of the synthesized this compound are confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

G cluster_synthesis Workflow for this compound Synthesis via Fischer Esterification A Reactant Mixing (Benzoic Acid + 1-Heptanol + H₂SO₄) B Reflux (Heat with water removal) A->B C Neutralization (Wash with NaHCO₃ solution) B->C D Extraction & Drying (Separate organic layer, dry with Na₂SO₄) C->D E Purification (Vacuum Distillation) D->E F Final Product (Pure this compound) E->F G Characterization (NMR, IR, Mass Spec) F->G

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of Heptyl Benzoate from Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptyl benzoate (B1203000) from benzoic acid, focusing on the widely utilized Fischer esterification method. This document outlines the reaction principles, detailed experimental protocols, and characterization of the final product, tailored for professionals in the fields of chemical research and drug development.

Introduction

Heptyl benzoate is an organic compound, an ester of benzoic acid and heptanol (B41253). It finds applications as a flavoring and fragrance agent and serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The most common and direct route for its preparation is the Fischer esterification of benzoic acid with 1-heptanol (B7768884), a reaction driven by an acid catalyst. This guide will delve into the specifics of this synthetic route.

Reaction Principle and Mechanism

The synthesis of this compound from benzoic acid and 1-heptanol is a classic example of Fischer esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid. The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, such as using an excess of one reactant (typically the alcohol) or removing the water byproduct as it is formed.[1][2]

The mechanism proceeds through several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of benzoic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack: The lone pair of electrons on the oxygen atom of 1-heptanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Quantitative Data

Table 1: Properties of Reactants and Product
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Benzoic Acid122.122491.27
1-Heptanol116.201760.822
This compound220.312570.980
Table 2: Typical Reaction Parameters for Fischer Esterification
ParameterValueRationale
Reactant Molar Ratio (Heptanol:Benzoic Acid)3:1 to 5:1Using an excess of the alcohol shifts the equilibrium towards the product side.[3]
CatalystConcentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Strong acid catalyst to protonate the carboxylic acid.
Catalyst Loading~5-10 mol% relative to benzoic acidSufficient to catalyze the reaction without excessive side reactions.[3]
SolventToluene (B28343) (optional)Allows for azeotropic removal of water using a Dean-Stark apparatus.[4]
TemperatureReflux (approx. 176 °C without toluene)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time2 - 6 hoursTime required to reach equilibrium, can be monitored by TLC.[3]

Experimental Protocols

Fischer Esterification of Benzoic Acid with 1-Heptanol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Benzoic acid

  • 1-Heptanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or ethyl acetate

Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzoic acid (e.g., 12.2 g, 0.1 mol), 1-heptanol (e.g., 34.9 g, 0.3 mol), and toluene (50 mL).[3][4]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mL) to the mixture.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a gentle reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 2-4 hours).[4]

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Work-up:

    • Wash the organic layer with 50 mL of 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted benzoic acid. Be cautious of CO₂ evolution.[5]

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.[5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene and excess heptanol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the pure product.[5] The expected yield is typically in the range of 80-95%.[3]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for this compound
TechniqueData
¹H NMR (400 MHz, CDCl₃)[6]δ 8.06 (d, J = 8.4 Hz, 2H), 7.55 (m, 1H), 7.44 (m, 2H), 4.32 (t, J = 6.8 Hz, 2H), 1.81-1.74 (m, 2H), 1.47-1.29 (m, 8H), 0.89 (t, J = 7.2 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃)[6]δ 166.7, 132.8, 130.6, 129.5 (2C), 128.3 (2C), 65.2, 31.8, 28.9, 28.7, 26.0, 22.6, 14.1
IR Spectroscopy Characteristic peaks include a strong C=O stretch around 1720 cm⁻¹, C-O stretches, and aromatic C-H stretches.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 220.31.[7]

Visualizations

Fischer_Esterification_Pathway benzoic_acid Benzoic Acid protonated_benzoic_acid Protonated Benzoic Acid benzoic_acid->protonated_benzoic_acid + H⁺ heptanol 1-Heptanol tetrahedral_intermediate Tetrahedral Intermediate heptanol->tetrahedral_intermediate + h_plus H⁺ (catalyst) protonated_benzoic_acid->benzoic_acid - H⁺ protonated_benzoic_acid->tetrahedral_intermediate protonated_ester Protonated This compound tetrahedral_intermediate->protonated_ester - H₂O protonated_ester->tetrahedral_intermediate + H₂O heptyl_benzoate This compound protonated_ester->heptyl_benzoate - H⁺ water Water protonated_ester->water heptyl_benzoate->protonated_ester + H⁺

Caption: Reaction pathway for the Fischer esterification of benzoic acid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Benzoic Acid, 1-Heptanol, and Toluene catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux cool Cool to Room Temperature reflux->cool wash_bicarb Wash with NaHCO₃ Solution cool->wash_bicarb wash_water_brine Wash with Water and Brine wash_bicarb->wash_water_brine dry Dry with Na₂SO₄ wash_water_brine->dry evaporation Solvent Evaporation dry->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from benzoic acid via Fischer esterification is a robust and well-established method. By controlling the reaction conditions, particularly through the use of excess alcohol and removal of water, high yields of the desired ester can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to the Solubility and Stability of Heptyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of heptyl benzoate (B1203000), a benzoate ester of potential interest in various scientific and pharmaceutical applications. This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents visual workflows to guide laboratory investigations.

Core Concepts: Solubility and Stability of Esters

Heptyl benzoate, as an ester, is characterized by its ester linkage, which is susceptible to hydrolysis—a chemical breakdown reaction with water. This reaction is a primary pathway for the degradation of this compound and is significantly influenced by environmental factors such as pH, temperature, and the presence of catalysts. Understanding the solubility and stability of this compound is crucial for its effective formulation, storage, and application.

Esters are generally lipophilic, exhibiting good solubility in organic solvents and limited solubility in aqueous solutions. The stability of an ester is often greatest in a slightly acidic to neutral pH range (pH 4-6). Under acidic or basic conditions, the rate of hydrolysis increases, leading to the formation of benzoic acid and heptanol.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in formulation development, influencing its bioavailability and delivery characteristics. The following table summarizes the known solubility data for this compound.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility
Water252.867 mg/L (estimated)[1]
AlcoholNot specifiedSoluble[1]

Stability Profile of this compound

The chemical stability of this compound is a key determinant of its shelf-life and efficacy in various applications. The primary degradation pathway is hydrolysis of the ester bond.

Table 2: Stability Profile of this compound

ConditionEffect on Stability
pH
Acidic (pH < 4)Increased rate of hydrolysis.
Neutral (pH 4-6)Generally the range of maximum stability for benzoate esters.
Basic (pH > 7)Increased rate of hydrolysis.
Temperature Increased temperature accelerates the rate of hydrolysis.
Light Potential for photodegradation, though specific studies on this compound are limited.
Oxidizing Agents May lead to degradation, although specific data for this compound is not available.

Note: Quantitative stability data, such as hydrolysis rate constants for this compound at various pH and temperature conditions, are not widely published. The information provided is based on the general behavior of benzoate esters.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Experimental Protocol for Solubility Determination

This protocol outlines a method to determine the solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a selection of pharmaceutically relevant solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid this compound.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the solid.

    • Dilute the supernatant with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated stability-indicating HPLC method (see section 4.3 for a starting point).

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to a standard curve prepared from known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Experimental Protocol for Stability Testing (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of HCl solution.

    • Incubate the mixture at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with NaOH solution, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of NaOH solution.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At specified time points, withdraw samples, neutralize with HCl solution, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with an equal volume of H₂O₂ solution.

    • Keep the mixture at room temperature for a defined period, protected from light.

    • At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a sample of solid this compound and a solution of this compound in an oven at an elevated temperature (e.g., 70 °C).

    • At specified time points, withdraw samples, dissolve the solid in a suitable solvent if necessary, and dilute for HPLC analysis.

  • Photostability:

    • Expose a sample of solid this compound and a solution of this compound to light in a photostability chamber according to ICH guidelines.

    • A control sample should be kept in the dark.

    • At the end of the exposure period, analyze the samples by HPLC.

  • Analysis:

    • Analyze all stressed samples by a suitable HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

    • The peak purity of the this compound peak should be assessed to ensure the method is stability-indicating.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products. The following provides a starting point for method development.

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or phosphoric acid to adjust pH) in a gradient or isocratic elution. A typical starting point could be 70:30 (v/v) acetonitrile:water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 230 nm or 254 nm
Injection Volume 10 µL

Note: This method will require optimization and validation for the specific application.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sample1 Centrifuge to pellet solid prep2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Dilute supernatant sample2->sample3 analysis1 Analyze by HPLC sample3->analysis1 analysis2 Quantify using standard curve analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Workflow for determining the solubility of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions cluster_sampling Sampling and Analysis cluster_evaluation Evaluation stress_acid Acid Hydrolysis sampling Sample at time points stress_acid->sampling stress_base Base Hydrolysis stress_base->sampling stress_ox Oxidation stress_ox->sampling stress_therm Thermal stress_therm->sampling stress_photo Photolytic stress_photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis evaluation1 Identify degradation products analysis->evaluation1 evaluation2 Determine degradation pathways evaluation1->evaluation2 evaluation3 Validate analytical method evaluation1->evaluation3 start This compound Stock Solution start->stress_acid start->stress_base start->stress_ox start->stress_therm start->stress_photo

Caption: Workflow for the forced degradation study of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some quantitative data is available, particularly for aqueous solubility, further experimental investigation is required to fully characterize its behavior in various organic solvents and under different stress conditions. The provided experimental protocols and analytical methods offer a robust framework for researchers and drug development professionals to conduct these necessary studies, enabling the informed and effective use of this compound in their applications.

References

Heptyl benzoate synonyms and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Heptyl Benzoate (B1203000): Synonyms, Identifiers, and Physicochemical Properties

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical guide provides a detailed overview of heptyl benzoate, a benzoate ester recognized for its applications in the flavor and fragrance industries. This document consolidates its various synonyms and identifiers, presents its key physicochemical properties in a structured format, and outlines a standard experimental protocol for its synthesis.

Chemical Identity and Synonyms

This compound is systematically known as the heptyl ester of benzoic acid. It is crucial to distinguish it from related compounds such as heptyl p-hydroxybenzoate (heptylparaben) to ensure accurate research and application.

Table 1: Synonyms and Identifiers for this compound

CategoryIdentifier
Systematic (IUPAC) Name This compound
Common Synonyms Benzoic acid, heptyl ester; n-Heptyl benzoate[1][2]
CAS Registry Number 7155-12-6[1][2]
PubChem CID 81591[3]
EINECS Number 230-511-6
Molecular Formula C₁₄H₂₀O₂[3]
InChI InChI=1S/C14H20O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3[2][3]
InChIKey UMFTYCUYCNMERS-UHFFFAOYSA-N[2][3]
SMILES CCCCCCCOC(=O)C1=CC=CC=C1[3]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 220.31 g/mol [3]
Appearance Colorless clear liquid (estimated)
Boiling Point 303.9 °C at 760 mmHg
Density 0.973 g/cm³
Refractive Index 1.493 at 20 °C
Flash Point 128.1 °C
Vapor Pressure 0.001 mmHg at 25 °C (estimated)
Water Solubility 2.867 mg/L at 25 °C (estimated)
LogP (o/w) 3.81380

Experimental Protocol: Synthesis via Fischer Esterification

The most common method for synthesizing this compound is through the Fischer esterification of benzoic acid with heptanol (B41253), using an acid catalyst. The following is a detailed methodology for this key experiment.

Objective: To synthesize this compound from benzoic acid and heptanol.

Materials:

  • Benzoic acid

  • Heptanol (n-heptyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) or another suitable solvent for azeotropic removal of water

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor filled with a drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and a molar excess of heptanol (typically 1.5 to 3 equivalents). Add a suitable solvent like toluene to facilitate the azeotropic removal of water.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reflux: Assemble the Dean-Stark apparatus and reflux condenser with the reaction flask. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

  • Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

  • Washing: Subsequently, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the Fischer esterification process for the synthesis of this compound.

Fischer_Esterification Reactants Benzoic Acid + Heptanol Intermediate Protonated Benzoic Acid + Nucleophilic Attack Reactants->Intermediate Protonation Catalyst H₂SO₄ (catalyst) Catalyst->Intermediate Reaction_Conditions Reflux with azeotropic removal of H₂O Reaction_Conditions->Intermediate Product_Mixture This compound + H₂O + Excess Reactants + Catalyst Intermediate->Product_Mixture Dehydration Workup Work-up: Neutralization (NaHCO₃) Extraction (Ether) Washing (Brine) Product_Mixture->Workup Purification Purification: Drying (Na₂SO₄) Solvent Removal Vacuum Distillation Workup->Purification Final_Product Pure this compound Purification->Final_Product

References

Toxicological Profile of Alkyl Benzoates: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of alkyl benzoates, a diverse group of esters widely used in cosmetics, personal care products, pharmaceuticals, and food industries. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction to Alkyl Benzoates

Alkyl benzoates are esters of benzoic acid with various alkyl alcohols. Their functions are diverse, ranging from fragrance ingredients and preservatives to emollients and solvents. The safety of these compounds is of paramount importance due to their widespread use and potential for human exposure. This guide synthesizes the available toxicological data to provide a thorough understanding of their safety profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Alkyl benzoates are readily absorbed through the skin and from the gastrointestinal tract. Following absorption, they are rapidly metabolized by esterases present in the skin and liver. The primary metabolic pathway involves hydrolysis to benzoic acid and the corresponding alkyl alcohol.

Benzoic acid is then conjugated with glycine (B1666218) to form hippuric acid, or with glucuronic acid, and both metabolites are rapidly excreted in the urine.[1][2] There is no evidence to suggest that alkyl benzoates or their metabolites accumulate in the body.[3][4]

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Metabolic Pathway of Alkyl Benzoates Alkyl Benzoate (B1203000) Alkyl Benzoate Benzoic Acid Benzoic Acid Alkyl Benzoate->Benzoic Acid Hydrolysis (Esterases) Alkyl Alcohol Alkyl Alcohol Alkyl Benzoate->Alkyl Alcohol Hippuric Acid Hippuric Acid Benzoic Acid->Hippuric Acid Glycine Conjugation Glucuronide Conjugate Glucuronide Conjugate Benzoic Acid->Glucuronide Conjugate Glucuronidation Urinary Excretion Urinary Excretion Alkyl Alcohol->Urinary Excretion Further Metabolism & Excretion Hippuric Acid->Urinary Excretion Glucuronide Conjugate->Urinary Excretion

Caption: Metabolic pathway of alkyl benzoates.

Acute Toxicity

Alkyl benzoates generally exhibit low acute toxicity via oral and dermal routes of exposure. The available data for several common alkyl benzoates are summarized below.

Compound Test Species Route LD50 Reference
Methyl BenzoateRatOral1177 - 2100 mg/kg[1][3][5][6]
MouseOral3330 mg/kg[3][5]
RabbitOral1177 - 2170 mg/kg[1][3]
Ethyl BenzoateRatOral2100 mg/kg[7]
Propyl BenzoateRatOral6400 mg/kg
Butyl BenzoateRatOral5140 mg/kg[8]
RabbitDermal4000 mg/kg[8]
C12-15 Alkyl BenzoateRatOral> 5000 mg/kg
RabbitDermal> 2000 mg/kg
Experimental Protocols for Acute Toxicity

OECD 401: Acute Oral Toxicity This guideline outlines a method for assessing the acute oral toxicity of a substance.[8][9][10][11][12]

  • Test Animals: Typically, young adult rats of a single strain are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycles. They are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is typically limited to 1 mL/100g body weight for oily substances and 2 mL/100g for aqueous solutions.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

OECD 402: Acute Dermal Toxicity This guideline is used to assess the toxicity of a substance applied to the skin.[3][13][14][15][16]

  • Test Animals: Young adult albino rabbits are the preferred species.

  • Preparation of Animals: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Dose Application: The test substance is applied to an area of approximately 10% of the body surface and covered with a porous gauze dressing for 24 hours.

  • Observation Period: Animals are observed for mortality and signs of toxicity for 14 days.

  • Pathology: All animals undergo a gross necropsy at the termination of the study.

Dermal and Ocular Irritation

The irritation potential of alkyl benzoates varies with the length of the alkyl chain. Shorter-chain alkyl benzoates, such as methyl and butyl benzoate, have been shown to be irritating to the skin at high concentrations, while longer-chain esters like C12-15 alkyl benzoate are generally considered mild irritants.

Compound Test Species Test Type Result Reference
Methyl BenzoateRabbitDermal Irritation (100%)Irritant
Butyl BenzoateRabbitDermal Irritation (100%)Moderate to Severe Irritant[8]
C12-15 Alkyl BenzoateRabbitDermal Irritation (100%)Mild Irritant
C12-15 Alkyl BenzoateRabbitOcular Irritation (100%)Mild Irritant
Experimental Protocols for Irritation Studies

OECD 404: Acute Dermal Irritation/Corrosion This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[9][17][18][19][20]

  • Test Animals: Albino rabbits are used.

  • Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved area of skin under a gauze patch.

  • Exposure Duration: The standard exposure period is 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized grading system to determine the primary irritation index.

OECD 405: Acute Eye Irritation/Corrosion This guideline details the method for evaluating the potential of a substance to cause eye irritation or corrosion.[4][21][22][23][24]

  • Test Animals: Albino rabbits are the recommended species.

  • Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Scoring: Ocular lesions are scored using a standardized system to assess the severity and reversibility of the effects.

Genotoxicity

Alkyl benzoates have been extensively tested for their genotoxic potential in a variety of in vitro and in vivo assays. The overwhelming weight of evidence indicates that they are not genotoxic.

Test Type Test System Result
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium, Escherichia coliNegative
In Vitro Mammalian Cell Gene Mutation AssayMouse lymphoma L5178Y cellsNegative
In Vivo Mammalian Erythrocyte Micronucleus TestMouse bone marrowNegative
Experimental Protocols for Genotoxicity Studies

OECD 471: Bacterial Reverse Mutation Test (Ames Test) This in vitro assay is used to detect gene mutations induced by chemical substances.[5][25][26][27]

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

  • Methodology: Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a minimal medium, is assessed.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

OECD 476: In Vitro Mammalian Cell Gene Mutation Test This assay evaluates the potential of a chemical to induce gene mutations in mammalian cells.[28][29][30][31][32]

  • Test System: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.

  • Methodology: Cells are exposed to the test substance, both with and without metabolic activation. Mutations at a specific gene locus (e.g., thymidine (B127349) kinase) are detected by the ability of the cells to grow in the presence of a selective agent.

  • Evaluation: An increase in the mutant frequency in treated cells compared to control cells indicates a mutagenic potential.

OECD 474: Mammalian Erythrocyte Micronucleus Test This in vivo test assesses the potential of a substance to cause chromosomal damage.[7][33][34][35][36]

  • Test Animals: Typically mice or rats.

  • Methodology: Animals are treated with the test substance, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected, and immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.

  • Evaluation: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates clastogenic or aneugenic activity.

Repeated Dose Toxicity

Subchronic oral toxicity studies on some parabens (structurally related to alkyl benzoates) have been conducted. For butylparaben, a 13-week subcutaneous repeated dose toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg/day.[14][17][37] At higher doses, local irritation at the injection site was observed, but no systemic toxicity was reported.

Experimental Protocol for Repeated Dose Toxicity

OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents This guideline is designed to characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.

  • Test Animals: Rats are the preferred species.

  • Dose Groups: At least three dose levels and a concurrent control group are used.

  • Administration: The test substance is administered daily by gavage or in the diet or drinking water for 90 days.

  • Observations: Detailed clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis are monitored throughout the study.

  • Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive list of organs and tissues are examined histopathologically.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of most alkyl benzoates are limited. However, studies on their primary metabolite, benzoic acid, and its sodium salt have not shown reproductive or developmental toxicity in rats.[18] A developmental toxicity study on isononyl benzoate in rats did not show any adverse effects on reproductive parameters or fetal development at doses up to 1000 mg/kg/day.

Experimental Protocol for Developmental Toxicity

OECD 414: Prenatal Developmental Toxicity Study This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[38][39][40][41][42]

  • Test Animals: The rat is the preferred rodent species, and the rabbit is the preferred non-rodent species.

  • Dosing Period: Pregnant females are dosed with the test substance daily, typically from implantation to the day before cesarean section.

  • Evaluations: Maternal clinical signs, body weight, and food consumption are monitored. At termination, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Carcinogenicity

There are no long-term carcinogenicity studies available for most alkyl benzoates. However, the lack of genotoxic potential for this class of compounds suggests a low concern for carcinogenicity. Furthermore, their primary metabolite, benzoic acid, is not considered to be carcinogenic.

Signaling Pathways

The metabolism of alkyl benzoates and other xenobiotics is regulated by a complex network of nuclear receptors that act as sensors for foreign compounds. The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key regulators of the expression of drug-metabolizing enzymes and transporters.[13][15][16][25][38] While direct evidence for the activation of PXR and CAR by alkyl benzoates is limited, their structural similarity to other known ligands suggests a potential interaction.

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Xenobiotic Sensing and Metabolism cluster_cell Hepatocyte Alkyl Benzoate Alkyl Benzoate PXR PXR Alkyl Benzoate->PXR Activation CAR CAR Alkyl Benzoate->CAR Activation PXR_RXR PXR/RXR PXR->PXR_RXR CAR_RXR CAR/RXR CAR->CAR_RXR RXR RXR RXR->PXR_RXR RXR->CAR_RXR XRE Xenobiotic Response Element PXR_RXR->XRE Binding CAR_RXR->XRE Binding CYP_Enzymes CYP Enzymes (Phase I Metabolism) XRE->CYP_Enzymes Upregulation UGTs UGTs (Phase II Metabolism) XRE->UGTs Upregulation Transporters Transporters (Efflux) XRE->Transporters Upregulation

Caption: Potential interaction of alkyl benzoates with xenobiotic-sensing nuclear receptors.

Conclusion

Based on the available toxicological data, alkyl benzoates are considered to have a low order of toxicity. They are readily metabolized and excreted, and they do not show evidence of genotoxicity or carcinogenicity. While some shorter-chain alkyl benzoates can be irritating at high concentrations, they are used at low levels in consumer products, minimizing the risk of adverse effects. The existing data support the safe use of alkyl benzoates in their current applications.

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Toxicological Testing Workflow Physicochemical Properties Physicochemical Properties In Silico/In Vitro Screening In Silico/In Vitro Screening Physicochemical Properties->In Silico/In Vitro Screening Acute Toxicity Acute Toxicity In Silico/In Vitro Screening->Acute Toxicity Dermal & Ocular Irritation Dermal & Ocular Irritation Acute Toxicity->Dermal & Ocular Irritation Genotoxicity Genotoxicity Dermal & Ocular Irritation->Genotoxicity Repeated Dose Toxicity Repeated Dose Toxicity Genotoxicity->Repeated Dose Toxicity If warranted Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Repeated Dose Toxicity->Reproductive & Developmental Toxicity If warranted Carcinogenicity Carcinogenicity Repeated Dose Toxicity->Carcinogenicity If warranted Risk Assessment Risk Assessment Reproductive & Developmental Toxicity->Risk Assessment Carcinogenicity->Risk Assessment

Caption: General workflow for toxicological assessment.

References

Heptyl Benzoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for heptyl benzoate (B1203000). The information is intended to support laboratory personnel in minimizing exposure risks and ensuring a safe working environment. Due to a lack of extensive, publicly available safety data specifically for heptyl benzoate, this guide also draws upon information from structurally related compounds to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is foundational to its safe handling. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂[1][2]
Molecular Weight 220.31 g/mol [1][2]
CAS Number 7155-12-6[2][3]
Appearance Colorless clear liquid (est)[3][4]
Boiling Point 257.00 °C @ 760.00 mm Hg[3][4]
Flash Point 262.00 °F (127.78 °C) (TCC)[3][4]
Specific Gravity 0.98000 @ 25.00 °C[3][4]
Refractive Index 1.49250 @ 25.00 °C[3][4]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (est)[3]
Water Solubility 2.867 mg/L @ 25 °C (est)[3]
LogP (o/w) 5.181 (est)[3]

Hazard Identification and GHS Classification

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Eye Irritation: May cause serious eye irritation.

  • Inhalation: Not determined.[3][4]

  • Ingestion: Not determined.[3][4]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment and preserving the chemical's integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent skin and eye contact, inhalation, and ingestion.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) cluster_protection Protection Against labcoat Lab Coat skin Skin Contact labcoat->skin gloves Chemical-Resistant Gloves (e.g., Nitrile) gloves->skin goggles Safety Goggles eyes Eye Contact goggles->eyes respirator Respirator (if aerosolizing) inhalation Inhalation respirator->inhalation

Caption: Recommended PPE for handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible.[6]

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling.[7][8]

  • Do not eat, drink, or smoke in laboratory areas.[7]

  • Remove contaminated clothing and wash it before reuse.[8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures

In the event of exposure, immediate and appropriate action is necessary.

  • After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7][8]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • After Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][9]

  • After Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical advice/attention if you feel unwell.[8][10]

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Spill Cleaned dispose->end

Caption: General workflow for responding to a chemical spill.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[9]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9]

  • Specific Hazards: Combustible material. Containers may explode when heated.[9]

  • Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[5][9]

Disposal Considerations

Dispose of this compound and its containers in accordance with federal, state, and local environmental regulations. It should be treated as hazardous waste. Do not reuse empty containers.[7]

Experimental Protocols: Data Gaps and Recommendations

  • Acute Oral, Dermal, and Inhalation Toxicity: To determine the LD50 and LC50 values.

  • Skin and Eye Irritation/Corrosion: To assess the potential for local effects.

  • Skin Sensitization: To evaluate the potential for allergic contact dermatitis.

  • Genotoxicity: A battery of tests (e.g., Ames test, in vitro micronucleus assay) to assess mutagenic potential.

  • Repeated Dose Toxicity: To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

These studies should be conducted in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Conclusion

While specific toxicity data for this compound is limited, a conservative approach to handling based on the information available for structurally similar compounds is recommended. By adhering to the precautions outlined in this guide, researchers, scientists, and drug development professionals can minimize the risks associated with the handling and use of this compound in the laboratory. Continuous vigilance for new safety information is advised.

References

Methodological & Application

Application Notes and Protocols: The Use of Heptyl Benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and applications of heptyl benzoate (B1203000) in organic synthesis. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in their work.

Introduction

Heptyl benzoate (C₁₄H₂₀O₂) is an ester of benzoic acid and heptanol (B41253). It is a colorless liquid with a faint, pleasant odor.[1] While primarily known for its use as a fragrance and flavoring agent, this compound also serves as a useful intermediate and protecting group in various organic synthesis applications.[1][2] This document details its synthesis via common esterification methods and its application as a protecting group for alcohols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₂₀O₂[3]
Molecular Weight 220.31 g/mol [3]
Appearance Colorless clear liquid (est.)[1]
Boiling Point 257.00 °C @ 760.00 mm Hg[1]
Specific Gravity 0.98000 @ 25.00 °C[1]
Refractive Index 1.49250 @ 25.00 °C[1]
Flash Point 262.00 °F (127.78 °C)[1]
Solubility Soluble in alcohol; Insoluble in water[1]

Synthesis of this compound

This compound can be synthesized through several standard esterification methods. The most common laboratory-scale syntheses are Fischer-Speier esterification and acylation using benzoyl chloride.

Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between benzoic acid and heptanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed is removed azeotropically.

Fischer_Esterification Fischer-Speier Esterification of Benzoic Acid benzoic_acid Benzoic Acid heptyl_benzoate This compound benzoic_acid->heptyl_benzoate heptanol Heptanol heptanol->heptyl_benzoate h_plus H+ (catalyst) h_plus->heptyl_benzoate water Water heptyl_benzoate->water +

Caption: General reaction scheme for Fischer-Speier esterification.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add benzoic acid (e.g., 0.1 mol, 12.21 g) and 1-heptanol (B7768884) (e.g., 0.3 mol, 34.86 g, 3 equivalents). Add a suitable solvent for azeotropic water removal, such as toluene (B28343) (50 mL).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL).

  • Reflux: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted benzoic acid.

    • Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the toluene and excess heptanol by rotary evaporation. The crude this compound can be further purified by vacuum distillation to yield a colorless oil.

The following table provides typical yields for Fischer esterification of benzoic acid with different alcohols, which can serve as a benchmark.

AlcoholCatalystReaction Time (h)Yield (%)
MethanolH₂SO₄4~70
EthanolH₂SO₄4~65
ButanolH₂SO₄5~80
Acylation with Benzoyl Chloride

This method involves the reaction of 1-heptanol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct. This reaction is generally faster and not reversible.

Acylation Synthesis of this compound via Acylation benzoyl_chloride Benzoyl Chloride heptyl_benzoate This compound benzoyl_chloride->heptyl_benzoate heptanol 1-Heptanol heptanol->heptyl_benzoate pyridine (B92270) Pyridine (base) pyridine->heptyl_benzoate pyridinium_chloride Pyridinium Chloride heptyl_benzoate->pyridinium_chloride +

Caption: Acylation of 1-heptanol with benzoyl chloride.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-heptanol (e.g., 0.05 mol, 5.81 g) in a suitable solvent such as dichloromethane (B109758) (DCM, 30 mL) and add a base like pyridine (e.g., 0.06 mol, 4.75 g).

  • Addition of Benzoyl Chloride: Cool the mixture in an ice bath. Add benzoyl chloride (e.g., 0.055 mol, 7.73 g) dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine.

    • Wash with a saturated aqueous sodium bicarbonate solution (1 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

ReactantsBaseSolventYield (%)
Benzoyl Chloride, 1-HeptanolPyridineDCM>90
Benzoyl Chloride, 1-HeptanolTriethylamineDCM>90

Applications in Organic Synthesis

This compound as a Protecting Group for Alcohols

Benzoate esters are commonly used as protecting groups for alcohols due to their stability under various reaction conditions and their straightforward removal.[2] The this compound group can be introduced to protect a hydroxyl group and later removed by hydrolysis.

Protection_Deprotection Protection and Deprotection of an Alcohol cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH Reagents_P Benzoyl Chloride, Pyridine Alcohol->Reagents_P Protected_Alcohol R-OBz Reagents_P->Protected_Alcohol Protected_Alcohol2 R-OBz Protected_Alcohol->Protected_Alcohol2 Further Synthesis Steps Reagents_D NaOH, H₂O/MeOH Protected_Alcohol2->Reagents_D Deprotected_Alcohol R-OH Reagents_D->Deprotected_Alcohol Experimental_Workflow General Experimental Workflow for this compound Synthesis start Start reactants Combine Reactants (Benzoic Acid/Benzoyl Chloride + Heptanol) and Catalyst/Base start->reactants reaction Reaction under Reflux or Stirring reactants->reaction workup Aqueous Work-up (Neutralization and Washing) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying filtration Filter Drying Agent drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purification Purification (Vacuum Distillation) evaporation->purification product Pure this compound purification->product end End product->end

References

Heptyl Benzoate: Application Notes for Cosmetic Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl benzoate (B1203000) is a synthetic fragrance ingredient used in a variety of cosmetic and personal care products to impart a green, herbal, and slightly balsamic aroma. As an ester of benzoic acid and heptyl alcohol, it belongs to the alkyl benzoate class of compounds. This document provides detailed application notes, experimental protocols, and safety information to guide the use of heptyl benzoate in cosmetic formulations.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 7155-12-6[1]
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
Appearance Colorless clear liquid (estimated)[2]
Odor Profile Green, herbal, sage, balsamic, metallic[2]
Boiling Point 257.00 °C @ 760.00 mm Hg[2]
Flash Point 262.00 °F (127.78 °C)[2]
Specific Gravity 0.98000 @ 25.00 °C[2]
Refractive Index 1.49250 @ 25.00 °C[2]
Solubility Soluble in alcohol; Insoluble in water[2]
logP (o/w) 5.181 (estimated)[2]

Application in Cosmetics

This compound is primarily used as a fragrance ingredient in various cosmetic formulations. The International Fragrance Association (IFRA) recommends a usage level of up to 2.00% in the fragrance concentrate.[2] Its functions in cosmetics include:

  • Fragrance: Provides a unique green and herbal scent.

  • Solvent: Can act as a solvent for other fragrance materials.

  • Fixative: Its low volatility may help to prolong the scent of a fragrance.

Safety and Toxicology

A comprehensive safety assessment of alkyl benzoates, including this compound, has been conducted by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that alkyl benzoates are safe for use in cosmetics in the present practices of use and concentration.[3][4][5]

Key findings from the CIR report and other toxicological information include:

  • Metabolism: It is anticipated that this compound, if it penetrates the skin, would be metabolized by esterase enzymes into benzoic acid and heptyl alcohol.[6] The safety of these metabolites is a key consideration in the overall safety assessment of this compound.

  • Genotoxicity: Available data on alkyl benzoates indicate that they are not genotoxic.[3][4]

  • Carcinogenicity: While no specific carcinogenicity data for this compound was found, benzoic acid and its simple alcohol metabolites are not considered carcinogenic.[3][4]

  • Dermal Irritation and Sensitization: Based on data from related alkyl benzoates, this compound is not expected to be a significant skin irritant or sensitizer (B1316253) at typical use concentrations. However, as with any fragrance ingredient, the potential for sensitization in susceptible individuals cannot be entirely ruled out.

Biological Pathway: Metabolism in the Skin

The primary metabolic pathway for this compound in the skin is expected to be enzymatic hydrolysis. This process is a key detoxification step, converting the lipophilic ester into more water-soluble compounds that can be readily eliminated.

HeptylBenzoate This compound (Lipophilic) SkinSurface Stratum Corneum HeptylBenzoate->SkinSurface Topical Application Esterases Esterase Enzymes HeptylBenzoate->Esterases Hydrolysis Epidermis Viable Epidermis (Keratinocytes) SkinSurface->Epidermis Penetration Epidermis->Esterases Metabolites Metabolites: Benzoic Acid & Heptyl Alcohol (More Hydrophilic) Esterases->Metabolites SystemicCirculation Systemic Circulation (Elimination) Metabolites->SystemicCirculation Absorption & Elimination

Figure 1. Proposed metabolic pathway of this compound in the skin.

Experimental Protocols

The following are detailed protocols for key experiments to assess the safety and quality of this compound as a fragrance ingredient.

Skin Sensitization: Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of this compound.

Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes of mice following repeated topical application of a test substance. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle controls (Stimulation Index ≥ 3).

Methodology:

  • Animals: Use female CBA/J mice, 8-12 weeks old.

  • Groups:

    • Vehicle control (e.g., acetone:olive oil, 4:1 v/v).

    • Test substance groups (at least 3 concentrations, e.g., 5%, 10%, 25% this compound in the vehicle).

    • Positive control (e.g., α-hexylcinnamaldehyde).

  • Procedure:

    • Apply 25 µL of the test or control substance to the dorsum of each ear of the mice daily for three consecutive days.

    • On day 5, inject all mice intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine (B127349).

    • Five hours after injection, humanely euthanize the mice and excise the auricular lymph nodes.

    • Prepare a single-cell suspension of lymph node cells and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group.

    • An SI ≥ 3 is considered a positive result for sensitization.

cluster_prep Preparation cluster_application Application cluster_proliferation Proliferation Assay cluster_analysis Data Analysis TestSubstance Prepare this compound at various concentrations in a suitable vehicle Application Apply 25 µL of test substance or vehicle to each ear daily for 3 consecutive days TestSubstance->Application Animals Acclimate CBA/J mice Animals->Application Injection Day 5: Inject ³H-methyl thymidine intravenously Application->Injection Euthanasia 5 hours post-injection: Euthanize mice and excise auricular lymph nodes Injection->Euthanasia CellPrep Prepare single-cell suspension of lymph node cells Euthanasia->CellPrep Measurement Measure ³H-methyl thymidine incorporation via scintillation counting CellPrep->Measurement Calculation Calculate Stimulation Index (SI) Measurement->Calculation Result SI ≥ 3 indicates sensitization potential Calculation->Result

Figure 2. Workflow for the Local Lymph Node Assay (LLNA).

Phototoxicity: In Vitro 3T3 NRU Phototoxicity Test

Objective: To assess the phototoxic potential of this compound.

Principle: This in vitro test compares the cytotoxicity of a substance in the presence and absence of non-cytotoxic UV-A light. A substance is identified as phototoxic if its cytotoxicity is increased in the presence of UV-A light.

Methodology:

  • Cell Line: Balb/c 3T3 fibroblasts.

  • Procedure:

    • Seed 3T3 cells in two 96-well plates and incubate for 24 hours.

    • Treat the cells with at least eight different concentrations of this compound for 1 hour.

    • Expose one plate to a non-cytotoxic dose of UV-A light (e.g., 5 J/cm²), while the other plate is kept in the dark.

    • Wash the cells and incubate for another 24 hours.

    • Assess cell viability using the Neutral Red Uptake (NRU) assay.

  • Data Analysis:

    • Determine the IC₅₀ values (concentration inducing 50% cytotoxicity) for both the irradiated (+UV) and non-irradiated (-UV) conditions.

    • Calculate the Photo-Irritation Factor (PIF) using the formula: PIF = IC₅₀ (-UV) / IC₅₀ (+UV).

    • A PIF > 5 suggests a high phototoxic potential.

cluster_setup Cell Culture & Treatment cluster_exposure UV Exposure cluster_viability Viability Assessment cluster_data Data Analysis Seeding Seed Balb/c 3T3 cells in two 96-well plates Treatment Treat cells with various concentrations of this compound Seeding->Treatment Irradiation Expose one plate to UV-A light (+UV) Treatment->Irradiation Darkness Keep one plate in the dark (-UV) Treatment->Darkness Incubation Wash and incubate cells for 24 hours Irradiation->Incubation Darkness->Incubation NRU Perform Neutral Red Uptake (NRU) assay Incubation->NRU IC50 Determine IC₅₀ values for +UV and -UV conditions NRU->IC50 PIF Calculate Photo-Irritation Factor (PIF) IC50->PIF Classification PIF > 5 suggests phototoxic potential PIF->Classification

Figure 3. Workflow for the 3T3 NRU Phototoxicity Test.

Dermal Irritation: In Vitro Reconstructed Human Epidermis Test (OECD TG 439)

Objective: To assess the skin irritation potential of this compound.

Principle: This in vitro method uses a reconstructed human epidermis (RhE) model to mimic the biochemical and physiological properties of the human epidermis. The potential of a chemical to cause skin irritation is predicted by its ability to reduce the viability of the RhE tissue.

Methodology:

  • Test System: A commercially available, validated RhE model.

  • Procedure:

    • Pre-incubate the RhE tissues.

    • Topically apply this compound (e.g., 10 µL or 10 mg) to the surface of the tissue.

    • Expose the tissues to the test substance for a defined period (e.g., 60 minutes).

    • Rinse the tissues and incubate for a post-exposure period (e.g., 42 hours).

    • Assess tissue viability using the MTT assay, which measures the conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.

  • Data Analysis:

    • Calculate the percentage of tissue viability relative to a negative control.

    • A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Quality Control: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of this compound in a cosmetic formulation.

Principle: GC-MS separates volatile compounds in a sample, which are then ionized and detected based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic product.

    • Extract this compound using a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Use an internal standard for accurate quantification.

    • Filter the extract before injection.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless or split injection.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the characteristic ions of this compound.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of this compound.

Stability Testing

Objective: To evaluate the stability of this compound in a finished cosmetic product under various storage conditions.

Methodology:

  • Parameters to Evaluate: Appearance, color, odor, pH, and concentration of this compound.

  • Conditions:

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

    • Real-Time Stability: Store samples at ambient temperature (e.g., 25°C) for the intended shelf life of the product (e.g., 12, 24, 36 months).

    • Freeze-Thaw Cycling: Subject samples to alternating cycles of freezing (e.g., -10°C) and thawing (room temperature) to assess physical stability.

    • Light Exposure: Expose samples in their final packaging to UV and visible light to evaluate the impact on color and fragrance.

  • Analysis: At specified time points, evaluate the samples for any changes in the defined parameters. Use GC-MS to determine any degradation of this compound.

Conclusion

This compound is a fragrance ingredient with a favorable safety profile for use in cosmetic products at recommended concentrations. Its green, herbal aroma makes it a versatile component in various fragrance compositions. Adherence to the provided experimental protocols for safety, quality, and stability testing will ensure the responsible and effective use of this compound in cosmetic formulations. Further research into the specific skin metabolism and potential for sensitization of this compound will continue to enhance its safety assessment.

References

Application Note: Analysis of Heptyl Benzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heptyl benzoate (B1203000) (C₁₄H₂₀O₂) is an ester recognized for its applications in the flavor, fragrance, and cosmetic industries. Accurate and reliable quantification of this semi-volatile compound is essential for quality control, formulation development, and stability testing. Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a highly sensitive and selective method for the analysis of Heptyl benzoate. This document outlines a comprehensive protocol for sample preparation, instrumentation, and data analysis for the identification and quantification of this compound.

Compound Information

This compound is an organic compound with the following properties:

PropertyValue
Chemical Formula C₁₄H₂₀O₂[1][2][3]
Molecular Weight 220.31 g/mol [4]
CAS Number 7155-12-6[1][4]
Synonyms n-Heptyl benzoate, Benzoic acid, heptyl ester[1][4]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid matrices such as cosmetic formulations or beverages. The goal is to isolate this compound from the sample matrix into a volatile organic solvent compatible with GC-MS analysis.

Reagents and Materials:

  • Sample containing this compound

  • Hexane (B92381) or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Internal Standard (e.g., Octyl acetate) solution of known concentration

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • 2 mL GC vials with caps

Procedure:

  • Pipette 1.0 mL of the liquid sample into a clean glass test tube.

  • Add 100 µL of the internal standard solution to the sample.

  • Add 1.0 mL of hexane (or dichloromethane) to the test tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Allow the extract to stand for 5 minutes.

  • Transfer the dried organic extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended. The following parameters are suggested as a starting point and should be optimized for the specific instrument in use.

Table 1: Gas Chromatography (GC) Parameters

Parameter Recommended Condition
GC Column Non-polar capillary column, e.g., 5% Phenyl Methyl Siloxane (DB-5ms, HP-5MS)[5]
Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Injection Mode Splitless (for trace analysis) or Split (e.g., 10:1 ratio for higher concentrations)
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium, constant flow rate of 1.0 - 1.2 mL/min
Oven Temperature Program Initial: 90 °C, hold for 1 min
Ramp: 20 °C/min to 280 °C

| | Final Hold: Hold at 280 °C for 5 min |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Condition
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)
Scan Range (Full Scan) m/z 50 - 350

| SIM Ions (for quantification) | 123, 105, 77[4] |

Data Presentation and Workflow

The overall process from sample receipt to final analysis follows a structured workflow to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection LLE 2. Liquid-Liquid Extraction (LLE) Sample->LLE Dry 3. Drying & Filtering LLE->Dry Vial 4. Transfer to GC Vial Dry->Vial Inject 5. GC Injection & Separation Vial->Inject Detect 6. MS Detection (Ionization & Fragmentation) Inject->Detect Chromatogram 7. Generate Chromatogram Detect->Chromatogram Identify 8. Peak Identification (RT & Mass Spectrum) Chromatogram->Identify Quantify 9. Quantification (Calibration Curve) Identify->Quantify Report 10. Final Report Quantify->Report Identification_Logic start Chromatogram Peak check_rt Does Retention Index (RI) match standard/library RI? start->check_rt check_ms Does Mass Spectrum match library spectrum (e.g., NIST)? check_rt->check_ms Yes not_identified Compound Not Identified check_rt->not_identified No identified Peak Identified as This compound check_ms->identified Yes check_ms->not_identified No

References

Application of Heptyl Benzoate as a Plasticizer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl benzoate (B1203000) (C₁₄H₂₀O₂) is a benzoate ester that, due to its chemical structure, has potential applications as a plasticizer. Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials by reducing the intermolecular forces between polymer chains. This document provides detailed application notes and experimental protocols for evaluating heptyl benzoate as a plasticizer, particularly for applications in sensitive fields such as medical devices and drug delivery systems where performance and safety are paramount.

Disclaimer: There is a notable lack of specific published experimental data on the performance of this compound as a primary plasticizer. The information presented herein is based on the general properties of benzoate esters and alkyl esters of similar chain length. Researchers are strongly encouraged to use the provided protocols to generate specific data for this compound to determine its suitability for their applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its potential behavior as a plasticizer.

PropertyValueReference
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
CAS Number 7155-12-6[1]
Appearance Colorless clear liquid (estimated)
Specific Gravity 0.980 @ 25°C[2]
Refractive Index 1.4925 @ 25°C[2]
Boiling Point 257°C @ 760 mmHg
Flash Point 127.78°C[2]
Solubility Insoluble in water; soluble in alcohol

Application as a Plasticizer in Polymers

This compound is anticipated to be a suitable plasticizer for various polymers, most notably Polyvinyl Chloride (PVC), due to the compatibility of the benzoate functional group with the polar nature of PVC. Benzoate plasticizers, in general, are known for their good solvating properties, which can lead to faster fusion and processing times.[3]

Expected Performance Characteristics

Based on structure-activity relationships of alkyl ester plasticizers, the performance of this compound can be extrapolated:

  • Plasticizing Efficiency: The seven-carbon alkyl chain of this compound is expected to provide a good balance between compatibility with the polymer matrix and the creation of free volume, leading to effective plasticization.[4] Generally, as the alkyl chain length increases, the plasticizing efficiency can be enhanced up to an optimal point.

  • Mechanical Properties: The addition of this compound to a polymer like PVC is expected to decrease tensile strength and increase the elongation at break, resulting in a more flexible material.[4]

  • Thermal Properties: this compound should lower the glass transition temperature (Tg) of the polymer, which is a primary indicator of plasticization.[5] The aromatic ring in its structure may also contribute to slightly improved thermal stability compared to purely aliphatic plasticizers.

  • Migration Resistance: The molecular weight of this compound suggests it would have moderate migration resistance. Higher molecular weight plasticizers generally exhibit lower migration.[6] This is a critical parameter for medical and pharmaceutical applications.

Experimental Protocols

The following protocols provide standardized methodologies for the comprehensive evaluation of this compound as a plasticizer.

Preparation of Plasticized Polymer Sheets

This protocol describes the preparation of plasticized PVC sheets for subsequent testing.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation

Procedure:

  • Compounding:

    • On a two-roll mill heated to 160-170°C, blend the PVC resin with the thermal stabilizer.

    • Slowly add the desired amount of this compound (e.g., 30-60 parts per hundred parts of resin, phr).

    • Continue milling for 5-10 minutes until a homogeneous mixture is obtained.

  • Molding:

    • Place the compounded PVC into a pre-heated mold in the hydraulic press.

    • Press at a temperature of 170-180°C and a pressure of 10-15 MPa for 5-10 minutes.

    • Cool the mold under pressure to room temperature.

    • Remove the plasticized PVC sheet from the mold.

G cluster_compounding Compounding cluster_molding Molding a PVC Resin + Stabilizer b Add this compound a->b Two-Roll Mill (160-170°C) c Homogeneous Mixture b->c Mill for 5-10 min d Place in Mold c->d Transfer to Mold e Hydraulic Press (170-180°C, 10-15 MPa) d->e f Cool Under Pressure e->f g Plasticized PVC Sheet f->g

Workflow for the preparation of plasticized polymer sheets.
Evaluation of Mechanical Properties

Standard: ASTM D638 or ISO 527

Equipment: Universal Testing Machine (UTM) with an extensometer.

Procedure:

  • Cut dumbbell-shaped specimens from the prepared plasticized PVC sheets according to the standard dimensions.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

  • Mount a specimen in the grips of the UTM.

  • Apply a constant rate of extension until the specimen fractures.

  • Record the tensile strength (at break) and elongation at break.

  • Test at least five specimens for each formulation.

Determination of Glass Transition Temperature (Tg)

Method: Differential Scanning Calorimetry (DSC)

Equipment: Differential Scanning Calorimeter

Procedure:

  • Cut a small sample (5-10 mg) from the plasticized PVC sheet and seal it in an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.[5]

Assessment of Plasticizer Leaching

Method: Solvent Extraction

Procedure:

  • Cut a precisely weighed sample of the plasticized PVC sheet.

  • Immerse the sample in a known volume of a relevant solvent (e.g., hexane (B92381) for non-polar extraction, ethanol (B145695) or water for polar extraction) at a specified temperature (e.g., 25°C or 50°C).

  • After a set period (e.g., 24 hours), remove the PVC sample, dry it, and weigh it again. The weight loss corresponds to the amount of leached plasticizer.

  • Alternatively, the concentration of this compound in the solvent can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis a Cut and Weigh Plasticized PVC b Immerse in Solvent a->b c Incubate (Time, Temp) b->c d Remove and Dry PVC c->d f Analyze Solvent (GC-MS/HPLC) c->f e Weigh PVC (Weight Loss) d->e G cluster_material Material Characterization cluster_testing Biocompatibility Testing (ISO 10993) cluster_evaluation Biological Safety Evaluation a This compound in Final Polymer Formulation b In Vitro Cytotoxicity (ISO 10993-5) a->b c Irritation & Sensitization (ISO 10993-10) a->c d Systemic Toxicity (ISO 10993-11) a->d e Leachables & Extractables (ISO 10993-17/18) a->e f Risk Assessment b->f c->f d->f e->f g Suitability for Medical Application f->g

References

Heptyl Benzoate: A High-Boiling Point Solvent for Specialized Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl benzoate (B1203000) (C₁₄H₂₀O₂) is a benzoate ester characterized by its high boiling point, low volatility, and non-polar nature. These properties make it an attractive solvent for chemical reactions requiring elevated temperatures, offering a stable reaction medium and facilitating product purification. This document provides an overview of the potential applications of heptyl benzoate as a solvent in organic synthesis, particularly for reactions that benefit from a high-boiling, non-polar aprotic medium. Detailed protocols for representative high-temperature reactions are provided, proposing this compound as a viable solvent alternative.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its high boiling point and low vapor pressure make it particularly suitable for high-temperature reactions, minimizing solvent loss and ensuring stable reaction conditions.[1] Its non-polar character suggests good solubility for non-polar and weakly polar organic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₂₀O₂[2]
Molecular Weight 220.31 g/mol [2]
CAS Number 7155-12-6[3]
IUPAC Name This compound[2]
Boiling Point 257.0 °C @ 760 mmHg[1]
Density 0.980 g/cm³ @ 25 °C[1]
Refractive Index 1.4925 @ 25 °C[1]
Flash Point 127.78 °C[1]
Solubility Insoluble in water; Soluble in alcohol[1]

Potential Applications in Chemical Synthesis

The properties of this compound make it a promising solvent for a variety of high-temperature organic reactions. High-boiling point aromatic solvents are valued in the chemical and pharmaceutical industries for their ability to maintain stable reaction conditions at elevated temperatures, which can accelerate reaction rates and drive reactions to completion.[4]

High-Temperature Esterification and Transesterification Reactions

Fischer esterification and transesterification reactions often require high temperatures to proceed at a reasonable rate and to effectively remove the water or alcohol byproduct to drive the equilibrium towards the product.[5] While often one of the reactants is used in excess as a solvent, in cases where this is not feasible or desirable, a high-boiling point, inert solvent is required. This compound can serve as an excellent solvent for such reactions, providing a stable medium at temperatures exceeding 200 °C.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck and Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. These reactions, including the Heck and Suzuki-Miyaura couplings, are often performed at elevated temperatures. The choice of solvent can significantly influence the reaction rate, yield, and selectivity.[6]

  • Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, is often carried out in polar aprotic solvents like DMF. However, for specific substrates and to achieve higher temperatures, non-polar, high-boiling point solvents can be advantageous.[7][8] this compound presents a potential alternative to traditional solvents, particularly when a non-polar environment is desired to minimize side reactions.

  • Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is versatile in its solvent tolerance.[9] While often performed in polar or aqueous solvent mixtures, high-boiling point non-polar solvents can be employed, especially for less reactive substrates requiring higher temperatures. The choice of a high-boiling solvent can be critical when a reaction is slow at the boiling points of more common solvents like toluene (B28343) or dioxane.[10]

Synthesis of Nanoparticles

The synthesis of nanoparticles often involves the thermal decomposition of organometallic precursors in a high-boiling point organic solvent.[11][12] The solvent plays a crucial role in controlling the size, shape, and crystallinity of the resulting nanoparticles. This compound, with its high boiling point and stability, could serve as a suitable medium for the synthesis of various types of nanoparticles, providing a controlled high-temperature environment for nucleation and growth.

Experimental Protocols

The following are generalized protocols for key chemical reactions where this compound can be considered as a high-boiling point solvent. Researchers should optimize the reaction conditions for their specific substrates.

Protocol 1: High-Temperature Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol in this compound.

Workflow Diagram:

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Carboxylic Acid + Alcohol + This compound Catalyst Add Acid Catalyst (e.g., H₂SO₄, p-TsOH) Reactants->Catalyst Stir Heat Heat to Reflux (e.g., 180-220 °C) Catalyst->Heat Monitor Monitor by TLC/GC Heat->Monitor 4-24 h Cool Cool to RT Monitor->Cool Reaction Complete Wash Wash with NaHCO₃ (aq) and Brine Cool->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Remove this compound (Vacuum Distillation) Dry->Evaporate Purify Purify Product (Chromatography/Distillation) Evaporate->Purify

Caption: Workflow for a High-Temperature Fischer Esterification.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • This compound (as solvent, concentration typically 0.5-1.0 M)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, 1-5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, alcohol, and this compound.

  • Catalyst Addition: With stirring, add the acid catalyst to the reaction mixture.

  • Reaction: Heat the mixture to a reflux temperature of 180-220 °C. The exact temperature will depend on the specific substrates and desired reaction rate.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the this compound solvent under reduced pressure via vacuum distillation.[13]

    • Purify the crude ester product by column chromatography, distillation, or recrystallization.

Protocol 2: High-Temperature Heck Reaction

This protocol provides a general methodology for a palladium-catalyzed Heck reaction using this compound as the solvent.

Workflow Diagram:

Heck_Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide/Triflate + Alkene + Base Solvent Add this compound Reactants->Solvent Degas Degas with N₂/Ar Solvent->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to 120-160 °C Catalyst->Heat Monitor Monitor by TLC/GC/LC-MS Heat->Monitor 2-24 h Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter through Celite Cool->Filter Wash Wash with Water and Brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Remove this compound (Vacuum Distillation) Dry->Evaporate Purify Purify Product (Chromatography) Evaporate->Purify

Caption: Workflow for a High-Temperature Heck Reaction.

Materials:

  • Aryl halide or triflate (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.0 equiv)

  • This compound (as solvent, concentration typically 0.1-0.5 M)

  • Celite

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide/triflate, alkene, and base.

  • Solvent Addition: Add this compound as the solvent.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if used).

  • Reaction: Heat the reaction mixture to 120-160 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the this compound solvent by vacuum distillation.

    • Purify the product by column chromatography.

Protocol 3: High-Temperature Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling in this compound.

Logical Relationship Diagram:

Suzuki_Miyaura_Logic cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcome Outcome ArylHalide Aryl Halide / Triflate Product Biaryl Product ArylHalide->Product BoronicAcid Organoboron Reagent BoronicAcid->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Solvent This compound Solvent->Product InertAtmosphere Inert Atmosphere (N₂/Ar) InertAtmosphere->Product HighTemp High Temperature (100-150 °C) HighTemp->Product Byproducts Byproducts Product->Byproducts Side Reactions

Caption: Key Components and Conditions for Suzuki-Miyaura Coupling.

Materials:

  • Aryl halide or triflate (1.0 equiv)

  • Organoboron reagent (boronic acid or ester, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv, often with water)

  • This compound (as solvent, concentration typically 0.1-0.5 M)

  • Water (if required by the base)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide/triflate, organoboron reagent, and base.

  • Solvent Addition: Add this compound and water (if using an aqueous base solution).

  • Degassing: Thoroughly degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Catalyst Addition: Add the palladium catalyst under a counterflow of inert gas.

  • Reaction: Heat the reaction mixture to 100-150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC, or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic solution.

    • Remove this compound by vacuum distillation.

    • Purify the product by flash column chromatography or recrystallization.

Conclusion

This compound's high boiling point, low volatility, and non-polar nature position it as a valuable solvent for specialized, high-temperature chemical reactions. While direct, published applications as a solvent are not widespread, its physicochemical properties strongly suggest its utility in reactions such as high-temperature esterifications and certain palladium-catalyzed cross-couplings. The provided protocols offer a starting point for researchers to explore the use of this compound as a stable and effective high-temperature reaction medium, potentially enabling reactions that are challenging in lower-boiling point solvents and offering advantages in process control and product purification. As with any new solvent system, optimization of reaction conditions is crucial to achieve the desired outcomes.

References

Application Notes & Protocols for the Quantification of Heptyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Heptyl benzoate (B1203000) in a mixture using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of Heptyl benzoate in liquid samples, such as cosmetic formulations, where the analyte is present at moderate to high concentrations.

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other suitable material)

  • This compound analytical standard (≥99% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade methanol (B129727) (for sample preparation)

1.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30, v/v). The exact ratio may need optimization depending on the specific column and sample matrix. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.

1.3. Sample Preparation

  • Liquid Samples (e.g., lotions, oils): Accurately weigh a portion of the sample into a volumetric flask. Dissolve the sample in methanol and dilute to a known volume. The sample may require vortexing or sonication to ensure complete dissolution of this compound. Further dilute an aliquot with the mobile phase to a concentration within the calibration range.

  • Filter the final diluted sample solution through a 0.45 µm syringe filter before injection.

1.4. Chromatographic Conditions The following table summarizes the recommended starting conditions for the HPLC analysis of this compound.

ParameterRecommended Condition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 230 nm
Run TimeApproximately 15 minutes (adjust as needed)

1.5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Calculate the final concentration in the original sample, accounting for all dilution steps.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity and is ideal for the analysis of this compound in complex matrices or at trace levels.

Experimental Protocol

2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Autosampler

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • GC vials with inserts

  • This compound analytical standard (≥99% purity)

  • High-purity solvents suitable for GC analysis (e.g., hexane (B92381), ethyl acetate)

2.2. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with the same solvent.

2.3. Sample Preparation

  • Liquid or Semi-Solid Samples: Accurately weigh a portion of the sample into a centrifuge tube. Perform a liquid-liquid extraction using a suitable organic solvent like hexane or ethyl acetate. This may involve vortexing followed by centrifugation to separate the layers.

  • Carefully transfer the organic extract to a clean tube. The extract may be concentrated under a gentle stream of nitrogen if necessary.

  • Dilute the final extract to a known volume with the analysis solvent to a concentration within the calibration range.

  • Transfer an aliquot of the final solution to a GC vial for analysis.

2.4. GC-MS Conditions The following table provides suggested GC-MS parameters for the analysis of this compound. The boiling point of this compound is approximately 257 °C at atmospheric pressure[1][2] and 155-165 °C at 20 Torr[3]. This information is crucial for setting the temperature program.

ParameterRecommended Condition
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 10:1), depending on concentration
Oven ProgramInitial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-350 amu
Acquisition Mode Full Scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 105, 123, 220).

2.5. Data Analysis

  • Identify this compound in the sample chromatogram by its retention time and by comparing its mass spectrum with a reference spectrum from the standard or a spectral library.

  • For quantification in SIM mode, construct a calibration curve by plotting the peak area of a characteristic ion of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Calculate the final concentration in the original sample, taking into account all dilution and extraction steps.

Quantitative Data Summary

The following table presents typical performance characteristics for the described analytical methods. These values are indicative and should be determined during method validation.

ParameterHPLC-UVGC-MS (SIM)
Linearity Range (Typical)1 - 100 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.999> 0.999
Limit of Detection (LOD)~0.5 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ)~1.5 µg/mL~0.15 µg/mL
Precision (%RSD)< 2%< 5%
Accuracy (% Recovery)98 - 102%95 - 105%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Dilute_Standard Serial Dilution (Working Standards) Dissolve_Standard->Dilute_Standard Filter_Sample Filter (0.45 µm) Dilute_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dilute_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify this compound Chromatogram->Quantify Cal_Curve->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Extract Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extract Concentrate Concentrate/Dilute Extract->Concentrate Vial Transfer to GC Vial Concentrate->Vial Inject Inject into GC-MS Vial->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Mass Spectrometry Detection (EI, Scan or SIM) Separate->Detect TIC Obtain Total Ion Chromatogram Detect->TIC Identify Identify Peak (Retention Time & Mass Spectrum) TIC->Identify Quantify Quantify using Calibration Curve Identify->Quantify Method_Selection node_method node_method Start High Concentration? Complex Complex Matrix? Start->Complex No HPLC HPLC-UV Start->HPLC Yes Complex->HPLC No GCMS GC-MS Complex->GCMS Yes Trace Trace Level Analysis? Trace->HPLC No Trace->GCMS Yes

References

Heptyl Benzoate as an Internal Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing heptyl benzoate (B1203000) as an internal standard (IS) in chromatographic analysis. Internal standards are crucial for improving the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response. Heptyl benzoate, due to its chemical properties, is a suitable internal standard for the analysis of various organic compounds, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for its effective application as an internal standard.

PropertyValue
IUPAC Name This compound
Synonyms Benzoic acid, heptyl ester; n-Heptyl benzoate
CAS Number 7155-12-6[1]
Molecular Formula C14H20O2[2]
Molecular Weight 220.31 g/mol [2]
Boiling Point 298 °C (estimated)
Flash Point 127.78 °C[1]
Specific Gravity 0.980 g/cm³ at 25 °C[1]
Refractive Index 1.4925 at 25 °C[1]
Solubility Soluble in common organic solvents (e.g., methanol, acetonitrile (B52724), hexane, dichloromethane). Insoluble in water.

Principle of Internal Standard Method

The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and quality control samples. The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response. This approach mitigates errors arising from sample loss during preparation, variations in injection volume, and fluctuations in detector response.[3]

A key aspect of this method is the calculation of the Response Factor (RF) or Relative Response Factor (RRF), which is determined from the analysis of calibration standards.

Application in Gas Chromatography (GC)

This compound is well-suited as an internal standard for the GC analysis of semi-volatile organic compounds. Its volatility and thermal stability are compatible with typical GC operating conditions.

Experimental Protocol: GC Analysis

This protocol provides a general framework for using this compound as an internal standard in GC-MS analysis. Optimization may be required for specific analytes and matrices.

3.1.1. Materials and Reagents

  • This compound (≥99% purity)

  • Analyte(s) of interest (≥99% purity)

  • High-purity solvents (e.g., hexane, ethyl acetate, dichloromethane)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with caps (B75204) and septa

3.1.2. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., hexane) in a volumetric flask.

  • Analyte Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution of the target analyte(s) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to various concentrations. Spike each calibration standard with a constant amount of the IS stock solution to achieve a fixed final concentration of the internal standard (e.g., 50 µg/mL).

  • Sample Preparation: Accurately weigh or measure the sample. Extract the analyte(s) using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction). Add the same fixed amount of the IS stock solution to the sample extract as was added to the calibration standards.

3.1.3. GC-MS Operating Conditions

The following table provides typical GC-MS parameters. These should be optimized for the specific application.

ParameterTypical Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[4]
Injector Split/splitless, 250 °C, split ratio 20:1[4]
Injection Volume 1 µL[4]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[4]
Oven Program Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min[4]
MS Ionization Electron Ionization (EI) at 70 eV[4]
MS Source Temp. 230 °C[4]
MS Quad Temp. 150 °C[4]
Acquisition Mode Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity

Characteristic Ions for this compound (m/z): 105 (base peak), 123, 220.

3.1.4. Data Analysis

  • Integrate the peak areas of the analyte(s) and the internal standard (this compound).

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.

  • Construct a calibration curve by plotting the response ratio against the analyte concentration.

  • Determine the concentration of the analyte in the samples by calculating their response ratio and using the calibration curve.

Application in High-Performance Liquid Chromatography (HPLC)

This compound can also be employed as an internal standard in reversed-phase HPLC for the analysis of non-polar to moderately polar compounds.

Experimental Protocol: HPLC Analysis

This protocol outlines a general procedure for using this compound as an internal standard in HPLC-UV analysis.

4.1.1. Materials and Reagents

  • This compound (≥99% purity)

  • Analyte(s) of interest (≥99% purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and additives (e.g., formic acid, ammonium (B1175870) acetate)

  • Volumetric flasks, pipettes, and syringes

  • HPLC vials with caps and septa

4.1.2. Preparation of Solutions

Follow a similar procedure as described in the GC section (3.1.2), using a mobile phase-compatible solvent (e.g., acetonitrile or methanol) for dilutions.

4.1.3. HPLC-UV Operating Conditions

The following table provides a starting point for HPLC method development.

ParameterTypical Value
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Injection Volume 10 µL[5]
Detection Wavelength ~230 nm (based on the benzoyl chromophore)

4.1.4. Data Analysis

The data analysis procedure is analogous to the one described for GC analysis (3.1.4), using the peak areas obtained from the HPLC chromatograms.

Visualized Workflows

experimental_workflow cluster_prep Solution Preparation cluster_cal Calibration cluster_sample Sample Analysis cluster_analysis Instrumental Analysis cluster_data Data Processing IS_stock Internal Standard Stock Solution Spike_cal Spike with IS IS_stock->Spike_cal Spike_sample Spike with IS IS_stock->Spike_sample Analyte_stock Analyte Stock Solution Cal_standards Prepare Calibration Standards Analyte_stock->Cal_standards Cal_standards->Spike_cal Chromatography GC or HPLC Analysis Spike_cal->Chromatography Sample_prep Sample Preparation Sample_prep->Spike_sample Spike_sample->Chromatography Data_analysis Data Analysis and Quantification Chromatography->Data_analysis

logical_relationship cluster_input Inputs cluster_processing Processing cluster_output Output Analyte_Response Analyte Response (Peak Area) Calc_Ratio Calculate Response Ratio (Analyte/IS) Analyte_Response->Calc_Ratio IS_Response Internal Standard Response (Peak Area) IS_Response->Calc_Ratio Analyte_Conc Analyte Concentration (in Standards) Gen_Curve Generate Calibration Curve Analyte_Conc->Gen_Curve Calc_Ratio->Gen_Curve Quant_Result Quantitative Result (Analyte Concentration in Sample) Gen_Curve->Quant_Result

Method Validation Considerations

When using this compound as an internal standard, it is essential to validate the analytical method to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: The calibration curve should demonstrate a linear relationship between the response ratio and the analyte concentration over the desired range. A correlation coefficient (r²) of >0.99 is generally desirable.

  • Accuracy: The accuracy of the method should be assessed by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and comparing the measured concentrations to the true values.

  • Precision: The precision of the method, expressed as the relative standard deviation (RSD), should be evaluated at different concentration levels.

  • Selectivity: The method should be able to differentiate and quantify the analyte and the internal standard from other components in the sample matrix.

  • Stability: The stability of the analyte and the internal standard in the prepared solutions and sample extracts should be assessed over time.

Troubleshooting

  • Poor Peak Shape: This may be due to column degradation, incompatible solvent, or issues with the GC liner.

  • Variable IS Response: Inconsistent internal standard peak areas across injections may indicate problems with the injection system, sample evaporation, or instability of the IS in the sample matrix.

  • Interference: If a matrix component co-elutes with the analyte or the internal standard, it can affect the accuracy of the results. In such cases, modification of the chromatographic conditions or the sample preparation procedure may be necessary. For mass spectrometry detection, selecting unique ions for quantification can often resolve co-elution issues.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound as an internal standard to achieve reliable and accurate quantitative results in their chromatographic analyses.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of Heptyl benzoate (B1203000). It includes troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Heptyl benzoate, primarily via Fischer esterification of benzoic acid with heptanol (B41253).

Issue Possible Cause Suggested Solution
Low Reaction Yield Incomplete Reaction: Fischer esterification is an equilibrium process.[1]Increase the molar ratio of one reactant, typically the less expensive one. Using an excess of heptanol can help drive the reaction towards the product.[2]
Presence of Water: Water is a byproduct of the reaction and can shift the equilibrium back towards the reactants, hydrolyzing the ester.[1][2]Ensure all glassware and reactants are anhydrous.[1] Employ a Dean-Stark apparatus during reflux to azeotropically remove water as it forms.[2]
Insufficient Catalyst: An acid catalyst is essential for protonating the carbonyl group of benzoic acid, making it more susceptible to nucleophilic attack.[1]Use a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1][3]
Suboptimal Reaction Temperature or Time: The reaction rate is temperature-dependent.[1]The reaction should be heated to reflux, which is near the boiling point of heptanol (approximately 176°C).[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically between 4-6 hours.[1]
Impure Final Product Residual Acid Catalyst: Traces of the strong acid catalyst can remain in the final product.[2]During the work-up, thoroughly wash the organic layer with a mild aqueous base solution, such as 10% sodium bicarbonate (NaHCO₃), to neutralize and remove the acid catalyst.[2]
Unreacted Starting Materials: Benzoic acid and heptanol may be present in the final product.[2]Unreacted benzoic acid can be removed by washing the organic layer with a base solution.[2][4] Excess heptanol can be removed by washing with brine and subsequently by vacuum distillation.[2][5]
Side Products: The primary side reaction is the reverse hydrolysis of the ester.[2] Other potential side products include diheptyl ether, formed from the dehydration of heptanol at high temperatures.[2]Purification of the crude product can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if recrystallization is not effective.[1]
Discolored (Yellow or Brown) Final Product High Reaction Temperature: Excessive heat can lead to the degradation of the starting materials or the final product.[2]Maintain a gentle and controlled reflux; avoid overheating the reaction mixture.[2]
Air Oxidation: The aromatic ring can be susceptible to oxidation, leading to colored byproducts.[2]While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can help mitigate oxidation.[2]
Impure Starting Materials: The purity of the initial benzoic acid and heptanol can affect the final product's color.[2]Ensure the use of high-purity starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the Fischer-Speier esterification, which involves reacting benzoic acid with heptanol in the presence of a strong acid catalyst.[2]

Q2: What are the key side reactions to be aware of?

The primary "side reaction" is the reverse reaction—the hydrolysis of the ester back to the carboxylic acid and alcohol.[2] This is minimized by removing water as it is formed.[2] Another potential side reaction, though less common, is the dehydration of heptanol at high temperatures to form diheptyl ether.[2]

Q3: Why is a Dean-Stark apparatus recommended for this synthesis?

A Dean-Stark apparatus is highly recommended because Fischer esterification is a reversible reaction.[2] The apparatus facilitates the removal of water, a byproduct, through azeotropic distillation, which effectively drives the reaction equilibrium towards the formation of the desired ester, thereby increasing the yield.[2]

Q4: How can I effectively remove the excess heptanol after the reaction?

Due to its relatively high boiling point and limited water solubility, washing with water is often insufficient to remove all unreacted heptanol.[2][5] The most effective method for its removal is vacuum distillation, which takes advantage of the likely difference in boiling points between heptanol and the this compound product.[2]

Q5: What is the purpose of washing the reaction mixture with a sodium bicarbonate solution during the workup?

Washing with a sodium bicarbonate solution serves two main purposes. Firstly, it neutralizes the strong acid catalyst (e.g., sulfuric acid) used in the reaction.[2] Secondly, it converts any unreacted benzoic acid into its water-soluble sodium salt (sodium benzoate), allowing it to be easily extracted from the organic layer into the aqueous layer.[2][4]

Experimental Protocol: Fischer Esterification of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Benzoic acid

  • n-Heptanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid

  • Toluene (optional, for use with Dean-Stark apparatus)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid and a molar excess of n-heptanol (a 2.5:1 ratio of heptanol to benzoic acid is common).[1] If using a Dean-Stark apparatus, add a suitable solvent like toluene.[2]

  • Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid to the mixture.[1] The addition is exothermic.

  • Reflux: Attach a reflux condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux using a heating mantle.[1] The reaction temperature will be close to the boiling point of heptanol (around 176°C).[1]

  • Reaction Monitoring: Allow the reaction to reflux for 4-6 hours.[1] Monitor the progress of the reaction by TLC. The reaction is considered complete when the benzoic acid spot has disappeared.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.[1]

    • Transfer the mixture to a separatory funnel containing diethyl ether or ethyl acetate.[1]

    • Slowly add a 10% aqueous sodium bicarbonate solution to neutralize the excess acid.[1] Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by vacuum distillation to remove unreacted heptanol and other volatile impurities.[2] Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.[1]

Visualizations

Reaction_Pathway Fischer Esterification of this compound benzoic_acid Benzoic Acid protonated_carbonyl Protonated Carbonyl benzoic_acid->protonated_carbonyl + H⁺ heptanol Heptanol tetrahedral_intermediate Tetrahedral Intermediate heptanol->tetrahedral_intermediate h2so4 H₂SO₄ (catalyst) h2so4->protonated_carbonyl protonated_carbonyl->tetrahedral_intermediate + Heptanol heptyl_benzoate This compound tetrahedral_intermediate->heptyl_benzoate - H₂O, - H⁺ water Water tetrahedral_intermediate->water

Caption: Reaction pathway for the Fischer esterification of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_water Was water effectively removed? start->check_water check_ratio Was reactant ratio optimized? check_water->check_ratio Yes use_deanstark Use Dean-Stark apparatus and anhydrous reagents check_water->use_deanstark No check_catalyst Was sufficient catalyst used? check_ratio->check_catalyst Yes increase_excess Increase molar excess of one reactant check_ratio->increase_excess No check_conditions Were reaction time and temperature adequate? check_catalyst->check_conditions Yes optimize_catalyst Ensure proper catalytic amount of strong acid check_catalyst->optimize_catalyst No monitor_reaction Monitor with TLC and ensure reflux temperature is reached check_conditions->monitor_reaction No end Yield Optimized check_conditions->end Yes use_deanstark->end increase_excess->end optimize_catalyst->end monitor_reaction->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Crude Heptyl Benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Heptyl benzoate (B1203000) via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying Heptyl benzoate by recrystallization?

Recrystallization is a purification technique for solid compounds that leverages the differences in solubility between the desired compound and impurities in a given solvent. The principle relies on dissolving the impure this compound in a hot solvent in which it is highly soluble, and then allowing the solution to cool. As the temperature decreases, the solubility of this compound drops, causing it to crystallize out of the solution in a purer form. Impurities, ideally, either remain dissolved in the cold solvent or are removed via hot filtration if they are insoluble in the hot solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solvency at elevated temperatures: The solvent should be able to dissolve a large amount of this compound at or near its boiling point.

  • Low solvency at low temperatures: The solvent should dissolve very little this compound at low temperatures (e.g., in an ice bath) to maximize the recovery of the purified product.

  • Inertness: The solvent should not react chemically with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: The impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).

  • Safety: The solvent should be non-toxic or have low toxicity and be easy to handle.

Given that this compound is an ester with a significant non-polar alkyl chain, suitable solvents could include ethanol (B145695), or a mixed solvent system such as hexane/acetone.[1]

Q3: What are the likely impurities in my crude this compound sample?

Common impurities in crude this compound resulting from Fischer esterification may include:

  • Unreacted starting materials: Benzoic acid and heptanol.

  • By-products from side reactions.

  • Residual acid catalyst (e.g., sulfuric acid).

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Troubleshooting Steps
This compound does not dissolve in the hot solvent. The chosen solvent is unsuitable.- Try a different, more appropriate solvent. For esters like this compound, consider solvents like ethanol or a mixture of a polar and non-polar solvent.[1]
Insufficient solvent was used.- Add more solvent in small increments until the solid dissolves.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2]
The product is too soluble in the chosen solvent even at low temperatures.- Try a different solvent in which the compound is less soluble at cold temperatures.[3] - Consider using an anti-solvent. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.[4]
Crystallization is slow to initiate.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[2] - Add a seed crystal of pure this compound to induce crystallization.[2] - Cool the solution in an ice bath to further decrease solubility.[3]
An oil forms instead of crystals ("oiling out"). The boiling point of the solvent is higher than the melting point of the impure this compound.- Use a solvent with a lower boiling point.[3]
The solution is cooling too quickly.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3][5]
The concentration of impurities is too high.- Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization.[3] - Add a bit more solvent to the oiled-out mixture, heat to dissolve, and then cool slowly.[2]
Low yield of purified crystals. Too much solvent was used, causing a significant amount of product to remain in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3]
Premature crystallization occurred during hot filtration.- Use a pre-heated funnel and flask for the hot filtration to prevent cooling and crystallization.[6]
The chosen solvent is too good at dissolving the product even at low temperatures.- Re-evaluate the solvent choice.
The final product is still colored. Colored impurities are present that have similar solubility to this compound.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product. Perform a hot filtration to remove the charcoal.[3]

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent. For this protocol, ethanol is used as an example.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid at the boiling point.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven to remove any residual solvent.

  • Analysis: Determine the melting point of the purified this compound and compare it to the literature value to assess its purity.

Visualizations

TroubleshootingWorkflow start Start: Crude this compound dissolve Dissolve in hot solvent start->dissolve cool Cool the solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oil_forms Does an oil form? crystals_form->oil_forms Yes no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal - Use anti-solvent crystals_form->no_crystals No collect_crystals Collect and dry crystals oil_forms->collect_crystals No oiling_out Troubleshoot: - Reheat and add more solvent - Cool more slowly - Choose lower boiling point solvent oil_forms->oiling_out Yes end End: Pure this compound collect_crystals->end no_crystals->cool Retry oiling_out->cool Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Removing unreacted heptanol from Heptyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Heptyl Benzoate (B1203000)

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted heptanol (B41253) from Heptyl benzoate following esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted heptanol from this compound?

A1: The most common and effective methods for purifying this compound from unreacted heptanol include:

  • Liquid-Liquid Extraction: Washing the crude product with water or brine to remove the majority of the more polar heptanol.[1]

  • Fractional Distillation: An effective technique due to the significant difference in boiling points between heptanol and this compound.[2][3]

  • Column Chromatography: A reliable method for achieving high purity by separating the components based on their different affinities for the stationary phase.[4][5]

Q2: Why is it important to remove unreacted heptanol?

A2: The presence of unreacted heptanol can interfere with subsequent reactions, affect the final product's physical and chemical properties, and complicate analytical characterization (e.g., NMR, GC-MS). For applications in drug development and materials science, high purity of the final ester is often a critical requirement.

Q3: Can I use simple distillation instead of fractional distillation?

A3: While there is a substantial difference in boiling points, fractional distillation is recommended over simple distillation to ensure a more efficient and complete separation, especially if high purity is required.[3][6] Fractional distillation provides multiple theoretical plates for vaporization and condensation, leading to a better separation of components with close boiling points.[3][7]

Q4: What are the key physical properties to consider when choosing a separation method?

A4: The most important physical properties are the boiling points and polarities of heptanol and this compound. The significant difference in their boiling points makes fractional distillation a suitable method. The difference in polarity allows for separation by column chromatography and liquid-liquid extraction.

Data Presentation

A summary of the relevant physical properties of 1-Heptanol and this compound is provided below for easy comparison.

Property1-HeptanolThis compound
Molecular Formula C₇H₁₆O[8]C₁₄H₂₀O₂[9]
Molar Mass 116.20 g/mol [10]220.31 g/mol [9]
Boiling Point 176 °C[11]257 °C[12]
Density 0.822 g/mL at 25 °C[11]0.980 g/mL at 25 °C[12]
Solubility in Water Very slightly soluble[10]Insoluble
Refractive Index n20/D 1.424[11]n25/D 1.4925[12]

Troubleshooting Guide

Problem Possible Cause Solution
Product is contaminated with heptanol after aqueous washing. Incomplete extraction due to the slight solubility of heptanol in the organic layer.- Perform multiple washes with water or brine to maximize the removal of heptanol.[1]- Follow up with fractional distillation or column chromatography for complete removal.
Persistent emulsion during liquid-liquid extraction. Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel multiple times instead of shaking vigorously.- Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which helps to break the emulsion.[1]- If the emulsion persists, allow the mixture to stand for a longer period.
Broad boiling point range during distillation. Presence of impurities, including residual heptanol.- Ensure all previous washing and drying steps have been thoroughly completed.- Use a fractional distillation setup for a more efficient separation.[1][3]
Co-elution of heptanol and this compound during column chromatography. Inappropriate solvent system (eluent is too polar).- Start with a less polar eluent (e.g., a higher ratio of hexane (B92381) to ethyl acetate) and gradually increase the polarity to first elute the less polar this compound, followed by the more polar heptanol.[13]
Cloudy organic layer after separation. Presence of dissolved water in the organic layer.- Dry the organic layer using an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate before the final purification step.[1]

Experimental Protocols

Method 1: Liquid-Liquid Extraction followed by Fractional Distillation

This method is suitable for larger scale purifications where both components are thermally stable.

1. Aqueous Wash (Liquid-Liquid Extraction):

  • After the esterification reaction is complete, cool the reaction mixture to room temperature.
  • Transfer the mixture to a separatory funnel.
  • Add an equal volume of deionized water and gently invert the funnel several times to mix the layers.[1] Release any pressure by opening the stopcock periodically.
  • Allow the layers to separate. The organic layer containing this compound will typically be the upper layer.
  • Drain and discard the lower aqueous layer.
  • Wash the organic layer again with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acidic catalyst, followed by a wash with brine (saturated NaCl solution) to help remove dissolved water.[1]
  • Drain the aqueous layer after each wash.

2. Drying the Organic Layer:

  • Transfer the washed organic layer to an Erlenmeyer flask.
  • Add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and swirl the flask.[1] Add more drying agent until it no longer clumps together.
  • Allow the mixture to stand for 10-15 minutes.
  • Decant or filter the dried organic layer into a round-bottom flask suitable for distillation.

3. Fractional Distillation:

  • Add a few boiling chips or a magnetic stir bar to the round-bottom flask.
  • Set up a fractional distillation apparatus.[3] Ensure the thermometer bulb is positioned correctly at the opening to the condenser.
  • Heat the flask gently. The temperature will initially rise to the boiling point of any remaining volatile impurities.
  • Discard the initial distillate (forerun).
  • The temperature will then rise and stabilize at the boiling point of this compound (approx. 257 °C). Collect the fraction that distills at a constant temperature.
  • Stop the distillation before the flask goes to dryness.

Method 2: Column Chromatography

This method is ideal for achieving very high purity, especially on a smaller scale.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material.
  • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[13] Gently tap the column to pack the silica gel evenly.
  • Add a thin layer of sand on top of the packed silica gel.[13]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).
  • Carefully apply the solution to the top of the column using a pipette.[13]

3. Elution:

  • Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). This compound, being less polar than heptanol, will travel down the column more quickly.
  • Collect fractions in separate test tubes or flasks.
  • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable stain.
  • Once the this compound has been eluted, the polarity of the eluent can be increased (e.g., 90:10 hexane:ethyl acetate) to elute the more polar heptanol.

4. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound as determined by TLC analysis.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[13]

Mandatory Visualization

Workflow_Extraction_Distillation cluster_extraction Liquid-Liquid Extraction cluster_distillation Fractional Distillation start Crude Product (this compound + Heptanol) wash_water Wash with Water start->wash_water wash_bicarb Wash with 5% NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO4 wash_brine->dry distill Fractional Distillation dry->distill Dried Crude Product collect Collect Pure This compound distill->collect

Caption: Workflow for purification via extraction and distillation.

Workflow_Chromatography cluster_prep Preparation cluster_elution Elution & Isolation crude Crude Product (this compound + Heptanol) load_sample Load Sample onto Column crude->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute Start Elution collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

References

Technical Support Center: Troubleshooting Low Yields in Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fischer Esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yields of their esterification reactions. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in Fischer esterification?

A1: The most common reason for low yields is the reversible nature of the Fischer esterification reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. This water can hydrolyze the ester back to the starting materials, establishing an equilibrium that may not favor the product.[4][5] To achieve a high yield, it is crucial to shift this equilibrium towards the formation of the ester.[4][6]

Q2: How can I shift the reaction equilibrium to favor ester formation and improve my yield?

A2: There are two primary strategies to drive the equilibrium towards the product side, based on Le Châtelier's principle:[7]

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol as it is often less expensive and easier to remove, can significantly increase the ester yield.[1][8] The alcohol can often be used as the solvent for the reaction.[9]

  • Removal of Water: Continuously removing water as it is formed is a highly effective method to maximize the yield.[2][10] This prevents the reverse reaction (hydrolysis) from occurring.[4]

Q3: What are the most effective methods for removing water from the reaction mixture?

A3: Several techniques can be used to remove water from the reaction system:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a common and efficient method where a solvent that forms an azeotrope with water (e.g., toluene) is used. The azeotrope distills, and upon condensation, the water separates from the immiscible solvent and is collected in the trap, while the solvent returns to the reaction flask.[1][9]

  • Drying Agents: Adding a drying agent like molecular sieves to the reaction mixture can absorb the water as it is formed.[6][11]

  • Anhydrous Salts: Anhydrous salts such as copper(II) sulfate (B86663) or potassium pyrosulfate can be added to sequester water by forming hydrates.[11]

Q4: What role does the acid catalyst play, and how does it affect the yield?

A4: The acid catalyst is essential for increasing the rate of the reaction, allowing it to reach equilibrium faster.[8] It does not affect the position of the equilibrium itself but is crucial for making the synthesis practical.[8] Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and some Lewis acids.[11] An insufficient amount or a deactivated (e.g., hydrated) catalyst will result in a slow reaction and consequently a low yield.[3][4]

Q5: Can the reaction temperature impact my ester yield?

A5: Yes, the reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate.[5] However, excessively high temperatures can lead to side reactions, such as the dehydration of the alcohol to form ethers, or decomposition of the reactants or products, which will lower the overall yield.[4] The optimal temperature depends on the specific reactants and solvent used.

Troubleshooting Guide

Issue 1: My reaction has run for the recommended time, but the yield is still low.

  • Possible Cause: The reaction has reached equilibrium with a significant amount of unreacted starting materials.[4]

  • Troubleshooting Steps:

    • Increase the excess of the alcohol: As shown in the table below, increasing the molar excess of the alcohol can dramatically shift the equilibrium towards the product.

    • Implement water removal: If not already in use, employ a Dean-Stark apparatus or add molecular sieves to remove water and drive the reaction to completion.[4]

    • Check your catalyst: Ensure your acid catalyst is active and not hydrated. Add a fresh catalyst if necessary.[3]

Data Presentation: Effect of Reactant Ratio on Ester Yield

Molar Ratio (Alcohol:Carboxylic Acid)Approximate Ester Yield at Equilibrium
1:1~65%[1][8]
10:1~97%[1][8]
100:1~99%[1]

Issue 2: I am observing the formation of byproducts, which is complicating purification and reducing my yield.

  • Possible Cause: The reaction conditions may not be selective enough, or side reactions are being favored.

  • Troubleshooting Steps:

    • Modify Reaction Temperature: High temperatures can sometimes promote side reactions.[8] Try running the reaction at a lower temperature, which may require a longer reaction time.

    • Choice of Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions like dehydration. A milder catalyst such as p-toluenesulfonic acid might be more suitable for sensitive substrates.

    • Control Stoichiometry: If you are trying to synthesize a monoester from a dicarboxylic acid, for example, carefully controlling the molar ratio of your reactants is crucial to minimize the formation of the diester.[8]

Issue 3: I am having difficulty isolating my product during the workup.

  • Possible Cause: Emulsion formation during the aqueous workup can make separation difficult and lead to product loss.[4]

  • Troubleshooting Steps:

    • Break the Emulsion: Adding a saturated brine solution (NaCl solution) can help to break up emulsions by increasing the polarity of the aqueous phase.

    • Filtration: If a solid is causing the emulsion, filtering the mixture through a pad of celite may help.

    • Solvent Choice: Using a different extraction solvent might prevent emulsion formation.

Experimental Protocols

Key Experiment: Fischer Esterification with a Dean-Stark Apparatus

This protocol provides a general method for the synthesis of an ester from a carboxylic acid and an alcohol using a Dean-Stark apparatus to remove water.

Materials:

  • Carboxylic acid

  • Alcohol (in excess)

  • Toluene (or another suitable solvent that forms an azeotrope with water)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a stir bar, add the carboxylic acid, the alcohol, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Assemble the Dean-Stark apparatus and reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[9]

  • Continue refluxing until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the remaining acid.[8]

  • Wash the organic layer with brine to help remove any residual water and break emulsions.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Mandatory Visualizations

Troubleshooting_Workflow start Low Ester Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst No solution_equilibrium Shift equilibrium: - Increase excess of alcohol - Remove water (Dean-Stark, molecular sieves) check_equilibrium->solution_equilibrium Yes check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh, anhydrous catalyst Increase catalyst loading if necessary check_catalyst->solution_catalyst No check_byproducts Are byproducts being formed? check_conditions->check_byproducts Yes solution_conditions Optimize temperature Increase reaction time check_conditions->solution_conditions No solution_byproducts Modify reaction conditions (e.g., lower temp.) Consider a milder catalyst check_byproducts->solution_byproducts Yes end Improved Yield check_byproducts->end No solution_equilibrium->end solution_catalyst->end solution_conditions->end solution_byproducts->end

Caption: A troubleshooting workflow for addressing low yields in Fischer esterification.

Fischer_Esterification_Logic cluster_reactants Reactants cluster_conditions Conditions cluster_products Products cluster_optimization Optimization Strategies carboxylic_acid Carboxylic Acid equilibrium Reversible Reaction carboxylic_acid->equilibrium alcohol Alcohol alcohol->equilibrium catalyst Acid Catalyst catalyst->equilibrium heat Heat heat->equilibrium ester Ester water Water water->equilibrium Hydrolysis (Reduces Yield) equilibrium->ester equilibrium->water excess_alcohol Use Excess Alcohol excess_alcohol->equilibrium Shifts Equilibrium -> remove_water Remove Water remove_water->water Prevents Hydrolysis

Caption: Logical relationships in Fischer esterification and strategies for yield optimization.

References

Identifying and removing impurities in Heptyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of Heptyl benzoate (B1203000).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Heptyl benzoate, primarily via Fischer esterification of benzoic acid with 1-heptanol (B7768884).

Issue 1: Low or No Product Yield

  • Question: My reaction yield of this compound is consistently low. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1] Several factors can contribute to this issue:

    • Reaction Equilibrium: The esterification process is an equilibrium reaction.[2] To favor the formation of the ester, you can use a large excess of one of the reactants, typically the less expensive one (in this case, 1-heptanol).[2][3] Another highly effective method is to remove water as it is formed, which drives the equilibrium toward the product side.[1][2] This is often achieved using a Dean-Stark apparatus during reflux.[1][4]

    • Presence of Water: Any water present in the reactants or glassware at the start of the reaction will inhibit the forward reaction.[1] Ensure that all glassware is thoroughly dried and use anhydrous reactants if possible.

    • Insufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl group of the benzoic acid, making it more susceptible to nucleophilic attack by the alcohol.[1][3] Ensure you are using an appropriate catalytic amount.

    • Suboptimal Reaction Time and Temperature: The reaction may not have been heated long enough or at a high enough temperature to reach equilibrium.[4] The reaction is typically run at reflux for several hours (e.g., 4-6 hours).[1] Progress can be monitored by Thin Layer Chromatography (TLC) to determine when the starting material (benzoic acid) has been consumed.[1][5]

Issue 2: Product is Discolored or Contains Impurities

  • Question: My final this compound product is yellow or brown. What causes this discoloration and how can I prevent it?

  • Answer: Discoloration often indicates the presence of impurities due to side reactions or degradation.

    • High Reaction Temperature: Excessive heat can cause the starting materials or the product to degrade, leading to colored byproducts.[4] Maintain a gentle, steady reflux rather than vigorous boiling.

    • Residual Acid: Traces of the strong acid catalyst remaining in the final product can cause it to degrade and discolor over time.[4] It is crucial to thoroughly neutralize and wash the reaction mixture during the workup, for example, with a sodium bicarbonate or sodium carbonate solution.[1][5]

    • Air Oxidation: While less common for benzoic acid itself, impurities in the starting materials or side reactions could lead to products susceptible to air oxidation, which can cause color.[4] If this is suspected, performing the reaction under an inert atmosphere (e.g., nitrogen) can help.[6]

  • Question: What are the most likely impurities in my this compound product and how can I remove them?

  • Answer: Besides degradation products, the most common impurities are unreacted starting materials and byproducts from side reactions.

    • Unreacted Benzoic Acid: Due to the equilibrium nature of the reaction, some benzoic acid will likely remain.[7] This can be effectively removed during the workup by washing the organic layer with an aqueous basic solution like 5-10% sodium bicarbonate or sodium carbonate.[1][8] The base converts the acidic benzoic acid into its water-soluble sodium salt, which is then extracted into the aqueous layer.[1][7]

    • Unreacted 1-Heptanol: Since an excess of 1-heptanol is often used, its removal is a key purification step. As a high-boiling point alcohol, it is not easily removed by simple evaporation.[1] Washing the organic layer with water or brine can help reduce the amount of heptanol (B41253).[1][5] For a more thorough removal, vacuum distillation or column chromatography is recommended.[1][4]

    • Di-heptyl ether: At the high temperatures and acidic conditions of the reaction, 1-heptanol can undergo self-condensation (dehydration) to form di-heptyl ether.[1][7] This byproduct can be difficult to separate due to its physical properties. Minimizing reaction temperature and time can reduce its formation.[7] Purification is typically achieved through careful vacuum distillation or column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most prevalent and direct method is the Fischer esterification of benzoic acid with 1-heptanol using a strong acid catalyst like sulfuric acid.[1][5]

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the benzoic acid spot and the appearance of a new spot for the this compound product.[1]

  • Q3: What are the key safety precautions for this synthesis?

    • A3: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE).[1] 1-Heptanol is flammable, so heating should be done with a heating mantle and a proper reflux setup to avoid vapor escape.[1] The neutralization step with sodium bicarbonate or carbonate produces carbon dioxide gas, which can cause pressure buildup in a sealed container like a separatory funnel; be sure to vent frequently.[1][5]

  • Q4: Can I use a different catalyst?

    • A4: Yes, other Brønsted acids like p-toluenesulfonic acid (TsOH) or Lewis acids can also be used to catalyze the reaction.[2][3] The choice of catalyst may require optimization of the reaction conditions.

Data Presentation

Table 1: Typical Fischer Esterification Parameters for this compound Synthesis

ParameterTypical Value/ConditionPurposeReference(s)
Reactants Benzoic Acid, 1-HeptanolEster Formation[5]
Reactant Ratio 1:2.5 to 1:5 (Acid:Alcohol)Drives equilibrium towards product formation.[1]
Catalyst Concentrated H₂SO₄ or p-TsOHProtonates the carboxylic acid, increasing its reactivity.[1][2]
Solvent Toluene (B28343) (optional, for Dean-Stark)Allows for azeotropic removal of water.[4][9]
Temperature RefluxProvides sufficient activation energy for the reaction.[1][5]
Reaction Time 2 - 10 hoursTime to reach equilibrium; should be monitored by TLC.[1][4]
Workup Wash with NaHCO₃/Na₂CO₃ solutionNeutralizes acid catalyst and removes unreacted benzoic acid.[1][8]
Purification Vacuum Distillation / Column ChromatographyRemoves unreacted heptanol and other impurities.[4][9]

Table 2: Analytical Methods for Purity Assessment of this compound

TechniquePrincipleInformation ObtainedSensitivityUsefulness for this compoundReference(s)
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Retention time, peak area (concentration), presence of other components.High (ppb to ppm)Excellent for quantifying purity and detecting non-volatile impurities like residual benzoic acid.[10][11][12]
GC-MS Separation of volatile components followed by mass-to-charge ratio detection.Retention time, molecular weight of components, structural information from fragmentation.Very High (ppt to ppb)Ideal for detecting volatile impurities such as residual heptanol and di-heptyl ether.[11][13]
NMR Nuclear spin transitions in a magnetic field.Detailed molecular structure confirmation, identification and quantification of impurities.ModerateConfirms the structure of the final product and can quantify impurities if appropriate standards are used.[11][14]
FTIR Absorption of infrared radiation by specific molecular bonds.Presence of specific functional groups (e.g., C=O ester at ~1720 cm⁻¹, absence of broad O-H from acid).ModerateGood for confirming the conversion of the carboxylic acid to the ester functional group.[12]

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Esterification

This protocol describes a general laboratory-scale procedure for synthesizing this compound.

Materials:

  • Benzoic acid

  • 1-Heptanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Saturated Sodium Chloride (Brine) aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser and Dean-Stark trap

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid, a 3- to 5-fold molar excess of 1-heptanol, and toluene (sufficient to suspend the reactants).[4]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 5-10 mol% relative to the benzoic acid).[4]

  • Reflux: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a gentle reflux. As the reaction proceeds, water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until water no longer collects in the trap (typically 2-6 hours).[4]

  • Cooling: Once the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.

  • Workup & Neutralization: Transfer the cooled mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate.[5] Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted benzoic acid.[1][4] Caution: Vent the separatory funnel frequently to release pressure from the CO₂ gas that evolves.[1]

  • Washing: Wash the organic layer sequentially with water and then with brine to help remove excess heptanol and dissolved water.[1][4]

  • Drying and Solvent Removal: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.[4][5] Filter off the drying agent and remove the solvent and toluene using a rotary evaporator to yield the crude product.[4]

  • Purification: Purify the crude this compound by vacuum distillation to remove residual 1-heptanol and other volatile impurities.[4] Alternatively, for higher purity, column chromatography on silica (B1680970) gel can be performed.[9]

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants 1. Mix Reactants (Benzoic Acid, 1-Heptanol) catalyst 2. Add Catalyst (H₂SO₄) reactants->catalyst reflux 3. Reflux with Water Removal catalyst->reflux cool 4. Cool Reaction reflux->cool neutralize 5. Neutralize & Wash (NaHCO₃ Solution) cool->neutralize wash 6. Wash with Brine neutralize->wash dry 7. Dry Organic Layer (Na₂SO₄) wash->dry evaporate 8. Solvent Removal dry->evaporate purify 9. Purify Crude Product (Vacuum Distillation) evaporate->purify analyze 10. Purity Analysis (HPLC, GC-MS) purify->analyze product Pure this compound analyze->product

Caption: Workflow for this compound synthesis, workup, and purification.

Troubleshooting_Low_Yield start Low Product Yield q1 Is water being removed during the reaction? start->q1 a1_yes Check Reactant Ratio q1->a1_yes Yes a1_no Use Dean-Stark Trap or Drying Agent q1->a1_no No q2 Is excess alcohol (e.g., 3-5 eq.) being used? a1_yes->q2 a2_yes Check Reaction Time & Temperature q2->a2_yes Yes a2_no Increase Molar Ratio of Heptanol q2->a2_no No q3 Is reaction at reflux and monitored by TLC? a2_yes->q3 a3_yes Check Catalyst Amount/Activity q3->a3_yes Yes a3_no Ensure Proper Reflux & Monitor for Completion q3->a3_no No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism step1 1. Protonation of Carbonyl (Acid Catalyst H⁺) step2 2. Nucleophilic Attack (by Heptanol) step1->step2 step3 3. Proton Transfer step2->step3 step4 4. Elimination of Water (Forms C=O⁺ bond) step3->step4 step5 5. Deprotonation step4->step5 product This compound + H₃O⁺ step5->product

Caption: Key steps in the mechanism of Fischer Esterification.

References

Technical Support Center: Heptyl Benzoate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation products of Heptyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Heptyl benzoate?

This compound, an ester, is primarily susceptible to degradation through hydrolysis and oxidation. The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Like other benzoate esters, it is relatively stable under neutral conditions but can degrade under strong acidic or basic conditions, especially at elevated temperatures.

Q2: What are the expected degradation products of this compound?

The main degradation products of this compound are benzoic acid and heptanol, formed through hydrolysis of the ester bond. Under oxidative stress, further degradation products could potentially include benzaldehyde (B42025) and other oxidized species.

Q3: How can I prevent the degradation of this compound during storage and experiments?

To minimize degradation, this compound should be stored in well-sealed containers in a cool, dark, and dry place. For solutions, using a buffered system to maintain a neutral pH can significantly improve stability. It is also advisable to protect it from light and avoid exposure to strong oxidizing agents. The recommended shelf life for many benzoate derivatives is typically around 12 to 24 months under appropriate storage conditions.[1]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action
Unexpected peaks in chromatogram Degradation of this compound.Perform a forced degradation study (see Protocol 1) to identify the retention times of potential degradation products. Ensure your analytical method is stability-indicating (see Protocol 2).
Loss of assay potency over time Chemical instability of this compound in the formulation or solution.Review the formulation for incompatible excipients.[2] Adjust the pH of the solution to be near neutral. Store samples at a lower temperature and protect from light.
Changes in physical appearance (e.g., odor) Formation of degradation products like benzaldehyde.Characterize the degradation products using techniques like GC-MS or NMR to confirm their identity.[3][4]

Stability Data

The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on the typical behavior of benzoate esters. Actual degradation rates should be determined experimentally.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionParametersObservation% Degradation (Illustrative)Primary Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hSignificant degradation~25%Benzoic Acid, Heptanol
Base Hydrolysis 0.1 M NaOH at 25 °C for 4hRapid and extensive degradation>90%Benzoic Acid, Heptanol
Oxidation 6% H₂O₂ at 25 °C for 24hModerate degradation~15%Benzoic Acid, Heptanol, potential oxidative byproducts
Thermal Degradation 70 °C for 48hMinor degradation<5%Benzoic Acid, Heptanol
Photodegradation UV light (254 nm) for 48hModerate degradation~20%Benzoic Acid, Heptanol, potential photolytic byproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidation: Mix the stock solution with 6% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours in a photostability chamber.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all stressed samples to a suitable concentration and analyze using the HPLC method described in Protocol 2.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed for the simultaneous quantification of this compound and its primary degradation products.[7]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid to adjust pH to ~3.0). A typical gradient could start at 60% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

  • Degradation Product Standards: If available, prepare standard solutions of benzoic acid and heptanol.

4. Method Validation:

  • The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[8][9]

5. Quantification:

  • Generate calibration curves for this compound, benzoic acid, and heptanol.

  • Calculate the concentration of each component in the samples based on their peak areas in the chromatogram.

Degradation Pathways and Experimental Workflow

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation HB This compound BA Benzoic Acid HB->BA H₂O / H⁺ or OH⁻ HEP Heptanol HB->HEP H₂O / H⁺ or OH⁻ HB_ox This compound Ox_products Oxidized Products (e.g., Benzaldehyde) HB_ox->Ox_products [O]

Caption: Primary degradation pathways of this compound.

G start Start: this compound Sample forced_deg Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_deg stability_test Long-term & Accelerated Stability Testing start->stability_test hplc_dev Develop Stability-Indicating HPLC Method forced_deg->hplc_dev validation Method Validation (ICH Guidelines) hplc_dev->validation validation->stability_test analysis Sample Analysis stability_test->analysis end End: Stability Report analysis->end

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Synthesis of Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of benzoate (B1203000) esters.

Troubleshooting Guides & FAQs

This section is organized by the type of synthesis method. Each question addresses a specific issue you might encounter during your experiment.

Fischer-Speier Esterification

Question 1: I am getting a low yield of my benzoate ester, and I suspect the equilibrium is not shifting towards the product. What can I do?

Answer: Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, you can:

  • Use an excess of one reactant: The most common and cost-effective strategy is to use a large excess of the alcohol, which can often also serve as the solvent.

  • Remove water: As water is a product of the reaction, its removal will shift the equilibrium to the right according to Le Châtelier's principle. This can be achieved by:

    • Using a Dean-Stark apparatus during the reaction.

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

Question 2: I have identified a byproduct in my reaction mixture that I suspect is an ether. How can I confirm this and prevent its formation?

Answer: Under the acidic conditions and elevated temperatures of Fischer esterification, alcohols, particularly primary alcohols, can undergo self-condensation to form ethers.

  • Confirmation: The presence of an ether byproduct can be confirmed by spectroscopic methods such as NMR and mass spectrometry. The ether will have characteristic signals that differ from your starting alcohol and desired ester.

  • Prevention: To minimize ether formation, it is recommended to use the lowest possible reaction temperature that still allows for a reasonable reaction rate. Avoiding prolonged reaction times can also be beneficial.

Question 3: My aromatic ring has been modified, and I see evidence of sulfonation. Why did this happen and how can I avoid it?

Answer: If you are using concentrated sulfuric acid as a catalyst, sulfonation of the benzoic acid ring can occur, especially at elevated temperatures. This is an electrophilic aromatic substitution reaction.

  • Prevention: To avoid sulfonation, you can:

    • Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

    • Use a lower reaction temperature.

    • If sulfuric acid must be used, use the minimum effective catalytic amount.

Question 4: I am working with a sterically hindered benzoic acid or alcohol, and the reaction is very slow or gives a poor yield. What are my options?

Answer: Steric hindrance can significantly slow down the rate of Fischer esterification. The yield of esterification is affected by the type of alcohol used. Primary alcohols give the highest yield, followed by secondary alcohols, while tertiary alcohols result in the lowest yield.

  • Alternative Methods: For sterically hindered substrates, consider alternative esterification methods such as:

Alcohol TypeSubstrateSolventTemperature (°C)Yield (%)
Primary4-Fluoro-3-nitrobenzoic acidMethanol13077
Primary4-Fluoro-3-nitrobenzoic acidEthanol (B145695)13074
Primary4-Fluoro-3-nitrobenzoic acidPropanol13083
Primary4-Fluoro-3-nitrobenzoic acidButanol13098
Secondary4-Fluoro-3-nitrobenzoic acidSec-butanol13038
Tertiary4-Fluoro-3-nitrobenzoic acidt-butyl-alcohol1301
Data from a study on microwave-assisted Fischer esterification.
Schotten-Baumann Reaction

Question 1: My Schotten-Baumann reaction with a secondary or tertiary alcohol is very slow and gives a low yield. What is the cause and how can I improve it?

Answer: The Schotten-Baumann reaction is sensitive to steric hindrance. The reactivity of alcohols follows the order: primary > secondary > tertiary.[1] Sterically hindered secondary and tertiary alcohols react much slower than primary alcohols.

  • Improving the Reaction:

    • Increase Reaction Time and/or Temperature: For less reactive alcohols, longer reaction times or a moderate increase in temperature may be necessary. However, be cautious of potential side reactions at higher temperatures.

    • Use a More Reactive Acylating Agent: If you are using an acid anhydride, switching to a more reactive acid chloride may improve the reaction rate.

    • Alternative Catalysts: While sodium hydroxide (B78521) is common, using pyridine (B92270) as a base and catalyst can sometimes be more effective for less reactive alcohols.

Question 2: I am trying to synthesize a phenyl benzoate, but my yield is low. What are some key considerations for this reaction?

Answer: The synthesis of phenyl benzoate from phenol (B47542) and benzoyl chloride is a classic Schotten-Baumann reaction. To ensure a good yield:

  • Formation of the Phenoxide: The reaction relies on the formation of the more nucleophilic phenoxide ion from the reaction of phenol with a base like sodium hydroxide. Ensure you are using a sufficient amount of base.

  • Vigorous Mixing: The reaction is often biphasic (an aqueous and an organic phase). Vigorous stirring or shaking is crucial to ensure the reactants come into contact.

  • Control of Reaction Temperature: The reaction can be exothermic. It is often necessary to cool the reaction mixture to prevent side reactions.

Transesterification

Question 1: I am considering transesterification to synthesize a benzoate ester. What are the common side reactions I should be aware of?

Answer: Transesterification can be a very effective method for preparing benzoate esters, and under optimized conditions, it can proceed with high conversion and minimal byproducts.[2] However, potential side reactions are similar to those in Fischer esterification and depend on the catalyst and conditions used:

  • Hydrolysis: If water is present in the reaction mixture, the ester can be hydrolyzed back to the carboxylic acid and alcohol. Ensure all reactants and solvents are anhydrous.

  • Equilibrium Considerations: Like Fischer esterification, transesterification is an equilibrium process. To drive the reaction to completion, it is common to use a large excess of the reactant alcohol or to remove the lower-boiling alcohol byproduct by distillation.

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid to Methyl Benzoate

Materials:

  • Benzoic acid (10.0 g)

  • Methanol (25 mL)

  • Concentrated Sulfuric Acid (3.0 mL)

  • Diethyl ether (~100 mL)

  • 5% aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine benzoic acid and methanol.

  • Carefully add concentrated sulfuric acid while swirling.

  • Add a boiling chip and reflux the mixture for 1 hour.

  • Cool the mixture to room temperature and transfer it to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with ~35 mL of diethyl ether and add it to the separatory funnel.

  • Shake the funnel, venting frequently, and separate the layers.

  • Wash the organic layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (vent frequently due to CO₂ evolution), and 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude methyl benzoate by distillation.

Protocol 2: Schotten-Baumann Synthesis of Phenyl Benzoate

Materials:

  • Phenol (1.0 g)

  • 10% aqueous sodium hydroxide solution (15 mL)

  • Benzoyl chloride (2.0 mL)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the phenol in the sodium hydroxide solution in an Erlenmeyer flask.

  • Add the benzoyl chloride to the flask.

  • Stopper the flask and shake vigorously for 15-20 minutes. The reaction is exothermic, so intermittent cooling in an ice bath may be necessary.

  • After vigorous shaking, the smell of benzoyl chloride should be gone, and a solid precipitate of phenyl benzoate should have formed.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude phenyl benzoate from ethanol to purify.

Visualizations

Troubleshooting_Low_Yield_Fischer_Esterification start Low Yield of Benzoate Ester check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being removed? check_equilibrium->check_water Yes check_side_reactions Are there side reactions occurring? check_equilibrium->check_side_reactions No check_excess_alcohol Is a large excess of alcohol used? check_water->check_excess_alcohol Yes use_dean_stark Action: Use a Dean-Stark apparatus. check_water->use_dean_stark No add_excess_alcohol Action: Use a 5-10 fold excess of alcohol. check_excess_alcohol->add_excess_alcohol No check_excess_alcohol->check_side_reactions Yes end Yield Improved add_excess_alcohol->end use_dean_stark->end check_ether Check for ether formation (NMR, GC-MS). check_side_reactions->check_ether lower_temp Action: Lower reaction temperature. check_ether->lower_temp Ether detected check_sulfonation Check for sulfonation (if using H₂SO₄). check_ether->check_sulfonation No ether lower_temp->end change_catalyst Action: Use a milder catalyst (e.g., p-TsOH). check_sulfonation->change_catalyst Sulfonation detected change_catalyst->end Schotten_Baumann_Side_Reactions start Schotten-Baumann Reaction alcohol_type Alcohol Steric Hindrance start->alcohol_type conditions Biphasic system with aqueous base start->conditions primary Primary Alcohol (Fast Reaction, High Yield) alcohol_type->primary Low secondary Secondary Alcohol (Slower Reaction, Moderate Yield) alcohol_type->secondary Medium tertiary Tertiary Alcohol (Very Slow/No Reaction, Low Yield) alcohol_type->tertiary High hydrolysis Side Reaction: Hydrolysis of Acyl Chloride conditions->hydrolysis Presence of water and base

References

Conditions to prevent discoloration of Heptyl benzoate product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of Heptyl benzoate (B1203000) products during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of discoloration in Heptyl benzoate?

A1: Discoloration, typically a yellow to brownish tint, in this compound can arise from several factors:

  • Impurities in Starting Materials: The purity of the initial reactants, benzoic acid and heptanol (B41253), is crucial. Impurities in the benzoic acid, often carried over from its synthesis via toluene (B28343) oxidation, can introduce color bodies into the final product.[1] Similarly, the presence of aldehydes or other oxidizable impurities in heptanol can contribute to color formation, especially at elevated reaction temperatures.

  • Oxidation: Aromatic esters like this compound can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. This process can form colored degradation products.

  • Reaction Conditions: Suboptimal reaction conditions during Fischer esterification can promote side reactions that lead to colored byproducts. High temperatures can cause thermal degradation of the reactants or the ester product. The type and concentration of the acid catalyst can also influence the formation of color impurities.

  • Incomplete Purification: Residual starting materials, byproducts, or catalyst remaining after the synthesis can lead to discoloration over time.

Q2: How can I prevent discoloration during the synthesis of this compound?

A2: Preventing discoloration starts with careful control of the synthesis process:

  • Use High-Purity Reactants: Start with benzoic acid and heptanol of the highest possible purity. If the purity is uncertain, consider purifying the starting materials before use.

  • Optimize Reaction Conditions:

    • Temperature: Conduct the esterification at the lowest effective temperature to minimize thermal degradation and side reactions. Refluxing the mixture is common, but prolonged exposure to high heat should be avoided.[2]

    • Catalyst: Use the appropriate amount of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3] Using an excessive amount of catalyst can sometimes lead to more side reactions and charring.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.

  • Water Removal: In Fischer esterification, water is a byproduct. Its presence can shift the equilibrium back towards the reactants.[2] Efficient removal of water using a Dean-Stark apparatus can help drive the reaction to completion at a lower temperature and in a shorter time, reducing the potential for side reactions.[4][5]

Q3: What are the recommended methods for removing color from a discolored this compound product?

A3: Several purification techniques can be employed to remove color from this compound:

  • Activated Carbon Treatment: Activated carbon is a highly effective adsorbent for removing colored impurities.[3][6] The discolored ester can be treated with powdered activated carbon, followed by filtration. The efficiency of color removal depends on the type and amount of activated carbon used, contact time, and temperature.

  • Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound.[7] Distillation at reduced pressure lowers the boiling point, preventing thermal decomposition and effectively separating the ester from less volatile colored impurities.[7]

  • Column Chromatography: For small-scale purification or to achieve very high purity, column chromatography using silica (B1680970) gel can be effective in separating the desired ester from colored byproducts.[8]

Q4: Can I use antioxidants to prevent future discoloration of purified this compound?

A4: Yes, adding antioxidants can enhance the long-term color stability of this compound, especially if it will be exposed to air or light during storage. Common synthetic antioxidants that may be effective include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). Natural antioxidants like tocopherols (B72186) (Vitamin E) can also be considered.[9][10][11][12] The choice and concentration of the antioxidant should be optimized to ensure compatibility and effectiveness without interfering with the product's intended application.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound discoloration.

Issue Potential Cause Troubleshooting Steps
Product is yellow immediately after synthesis. Impurities in starting materials.1. Verify the purity of benzoic acid and heptanol. Consider pre-purification if necessary. 2. Ensure reactants and glassware are dry.[2]
High reaction temperature or prolonged reaction time.1. Reduce the reaction temperature. 2. Monitor the reaction progress (e.g., by TLC) to avoid unnecessarily long heating times.[2]
Incorrect catalyst concentration.1. Optimize the amount of acid catalyst used.
Purified product turns yellow over time. Oxidation due to exposure to air and/or light.1. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Protect the product from light by storing it in an amber glass bottle or in the dark. 3. Consider adding a suitable antioxidant like BHT or tocopherols.[9][11]
Residual impurities.1. Re-purify the product using a more rigorous method (e.g., fractional vacuum distillation or treatment with activated carbon).
Activated carbon treatment is ineffective. Incorrect type or amount of activated carbon.1. Experiment with different grades of activated carbon. 2. Increase the amount of activated carbon used and/or the contact time.
Saturation of the activated carbon.1. Perform a second treatment with fresh activated carbon.
Discoloration persists after vacuum distillation. Co-distillation of impurities.1. Use a fractional distillation column to improve separation. 2. Ensure the vacuum is sufficiently low to keep the distillation temperature as low as possible.
Thermal degradation in the distillation pot.1. Avoid overheating the distillation flask. Use a heating mantle with good temperature control.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a general procedure for the synthesis of this compound. Optimization may be required for best results.

Materials:

  • Benzoic acid

  • 1-Heptanol (at least 3-fold molar excess to benzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene (as a solvent for azeotropic water removal)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid, 1-heptanol, and toluene.

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).[5]

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.

  • Work-up:

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted benzoic acid. Be cautious of CO₂ evolution.[2][3]

    • Wash the organic layer with water, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene and excess heptanol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.[7]

Protocol 2: Decolorization of this compound using Activated Carbon

Materials:

  • Discolored this compound

  • Powdered Activated Carbon

  • Filter aid (e.g., Celite)

  • Anhydrous solvent (e.g., hexane (B92381) or ethyl acetate, optional)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution (Optional): If the this compound is highly viscous, it can be dissolved in a minimal amount of an anhydrous solvent to facilitate stirring and filtration.

  • Adsorption: To the discolored this compound (or its solution) in an Erlenmeyer flask, add powdered activated carbon (typically 1-5% by weight).

  • Stirring: Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 30-60 minutes).

  • Filtration: Add a small amount of filter aid to the mixture and filter through a pad of filter aid in a Büchner funnel to remove the activated carbon.

  • Solvent Removal: If a solvent was used, remove it using a rotary evaporator.

  • Evaluation: Assess the color of the purified product. The process can be repeated if necessary.

Data Presentation

The effectiveness of purification methods can be quantified using the APHA (American Public Health Association) color scale, also known as the Hazen scale or Pt/Co scale.[13][14][15][16][17] A lower APHA value indicates less yellowness.

Table 1: Hypothetical Quantitative Data for this compound Purification

Purification Method Starting APHA Color Final APHA Color % Color Reduction
Single Vacuum Distillation1504073.3%
Fractional Vacuum Distillation1502086.7%
Activated Carbon Treatment (2% w/w)1505066.7%
Activated Carbon followed by Vacuum Distillation150<15>90.0%

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for this compound Discoloration

Discoloration_Troubleshooting start Discolored this compound Product check_stage When did discoloration occur? start->check_stage post_synthesis Immediately after synthesis check_stage->post_synthesis Post-synthesis during_storage During storage check_stage->during_storage Storage check_reactants Check purity of starting materials post_synthesis->check_reactants check_storage Review storage conditions during_storage->check_storage impure_reactants Purify benzoic acid and/or heptanol check_reactants->impure_reactants Impure check_conditions Review reaction conditions check_reactants->check_conditions Pure purify_product Purify the product impure_reactants->purify_product high_temp Reduce temperature, shorten reaction time check_conditions->high_temp High temp/time oxidative_conditions Use inert atmosphere check_conditions->oxidative_conditions Air exposure high_temp->purify_product oxidative_conditions->purify_product final_product Colorless this compound purify_product->final_product air_light_exposure Store under inert gas in amber container check_storage->air_light_exposure Exposed to air/light add_antioxidant Consider adding an antioxidant (e.g., BHT) air_light_exposure->add_antioxidant repurify Re-purify the product add_antioxidant->repurify repurify->final_product

Caption: Troubleshooting decision tree for discolored this compound.

Diagram 2: Logical Relationship of Discoloration Causes and Prevention

Discoloration_Prevention cluster_prevention Preventative Measures cluster_purification Purification Methods impure_reactants Impure Reactants high_purity_reactants High-Purity Reactants oxidation Oxidation inert_atmosphere Inert Atmosphere side_reactions Side Reactions optimized_conditions Optimized Conditions thermal_degradation Thermal Degradation heptyl_benzoate This compound (Colorless) high_purity_reactants->heptyl_benzoate inert_atmosphere->heptyl_benzoate optimized_conditions->heptyl_benzoate antioxidants Antioxidants antioxidants->heptyl_benzoate activated_carbon Activated Carbon vacuum_distillation Vacuum Distillation heptyl_benzoate->activated_carbon Treats heptyl_benzoate->vacuum_distillation Treats

Caption: Relationship between causes, prevention, and purification for this compound discoloration.

References

Technical Support Center: High-Throughput Tools for Optimizing Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing high-throughput experimentation (HTE) to optimize organic synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during high-throughput organic synthesis experiments.

Issue 1: Low or No Product Yield in a 96-Well Plate Screen

  • Question: I ran a 96-well plate reaction screen, and a significant number of wells show low or no formation of the desired product. How can I troubleshoot this?

  • Answer: Low or no product yield across multiple wells of a screening plate can stem from several factors. A systematic approach is necessary to identify the root cause.[1]

    • Initial Checks:

      • Reagent and Solvent Quality: Verify the purity and activity of all reagents and catalysts. Ensure solvents are anhydrous and reagents are handled under an inert atmosphere if they are air or moisture sensitive.[1]

      • Reaction Monitoring: If possible, analyze a few wells at an early time point to see if the reaction is initiated. A reaction that starts and then stalls may indicate catalyst deactivation or product inhibition.[1]

      • Work-up and Purification: Ensure that the product is not being lost during the work-up or purification steps. Check for product solubility in the aqueous layer during extractions.[2]

    • Troubleshooting Workflow for Low Yield:

      LowYieldTroubleshooting start Low Yield Observed reagent_check Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->reagent_check conditions_check Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) reagent_check->conditions_check Reagents OK end_bad Re-evaluate Synthetic Route reagent_check->end_bad Impure/Inactive progress_monitor Monitor Reaction Progress (TLC, GC-MS, NMR) conditions_check->progress_monitor stalled Reaction Stalled? progress_monitor->stalled workup_eval Evaluate Work-up & Purification stalled->workup_eval Reaction Complete side_reactions Investigate Side Reactions stalled->side_reactions Yes product_loss Product Loss? workup_eval->product_loss decomposition Check for Product Decomposition product_loss->decomposition Yes end_good Improved Yield product_loss->end_good No decomposition->side_reactions Decomposition Occurs decomposition->end_good No Decomposition side_reactions->conditions_check

      Caption: A logical workflow for troubleshooting low reaction yields.[1]

Issue 2: Inconsistent Results Across the Reaction Plate

  • Question: My HTE results are not reproducible, and I see significant variability between wells that should be identical. What could be the cause?

  • Answer: Inconsistent results are often traced back to issues with liquid or solid dispensing, or temperature gradients across the reaction block.

    • Liquid Handling Errors:

      • Leaky Pipette Tips: A poor seal between the pipette tip and the barrel can lead to inaccurate aspiration and dispensing. Ensure tips are firmly attached.[3]

      • Air Bubbles: Air bubbles in the pipette tip will result in dispensing a smaller volume of liquid than intended. To avoid this, submerge the tip just below the liquid surface and operate the plunger slowly and steadily.[3]

      • Viscous Liquids: Highly viscous reagents can be challenging to pipette accurately. Using a reverse pipetting technique can improve precision.

    • Solid Dispensing Errors:

      • Inhomogeneous Solids: The density of bulk materials can be inconsistent, leading to variability in volumetric dispensing.[4]

      • Flow Properties: Poor flowability of a solid can cause clogging or inconsistent dispensing. Factors like particle size, shape, and moisture content influence flow behavior.[4]

    • Temperature Gradients: Ensure your heating block provides uniform temperature across all wells. Edge effects, where wells on the periphery of the plate are at a different temperature than the central wells, can be a source of variability.

Issue 3: Unexpected Side Products

  • Question: My analysis shows the formation of significant unexpected side products. How can I identify and minimize them?

  • Answer: The formation of side products reduces the yield of the desired product and complicates purification.[1] A systematic approach can help in identifying the cause and modifying the reaction conditions to minimize their formation.[1]

    • Identify the Side Products: Isolate and characterize the main side products using techniques like NMR, MS, and IR.

    • Propose a Mechanism: Based on the structure of the side products, propose a plausible reaction mechanism for their formation.

    • Modify Reaction Conditions: Adjust the reaction parameters to disfavor the side reaction. This could involve:

      • Lowering the temperature: This can often reduce the rate of side reactions more than the desired reaction.[1]

      • Changing the catalyst or ligand: A different catalytic system may have higher selectivity for the desired transformation.

      • Using protecting groups: If a reactive functional group is leading to side reactions, it may need to be protected.

      • Adjusting stoichiometry: An excess of one reactant might be promoting a side reaction.[1]

Frequently Asked Questions (FAQs)

1. General HTE Concepts

  • Q: What is High-Throughput Experimentation (HTE) in organic synthesis?

    • A: High-Throughput Experimentation involves the miniaturization and parallelization of chemical reactions, allowing for a large number of experiments to be conducted simultaneously.[5] This approach is used to accelerate the discovery of new reactions, optimize reaction conditions, and generate large datasets for machine learning applications.[5]

  • Q: What are the main applications of HTE in drug development?

    • A: HTE is primarily used for:

      • Reaction Optimization: Rapidly screening a wide range of catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for a specific chemical transformation.

      • Library Synthesis: Synthesizing large collections of related molecules for biological screening.

      • Lead Optimization: Quickly exploring the structure-activity relationship (SAR) of a lead compound by synthesizing numerous analogs.

2. Experimental Design and Execution

  • Q: How do I design a 96-well plate experiment for catalyst screening?

    • A: A common approach is to create a grid where each row corresponds to a different ligand and each column corresponds to a different base, while keeping the catalyst, substrates, and solvent constant. This allows for the systematic evaluation of various ligand-base combinations.

  • Q: What are some common challenges in automating organic synthesis?

    • A: Key challenges include:

      • Handling Solids: Automated dispensing of small quantities of solids with varying physical properties can be difficult.[4]

      • Reaction Heterogeneity: Many organic reactions involve slurries or multiple phases, which can be difficult to agitate effectively in a multi-well plate format.

      • Inert Atmosphere: Maintaining a strictly inert atmosphere across all wells of a plate can be challenging, especially for air- and moisture-sensitive reactions.

      • Data Management: HTE generates large amounts of data, which requires robust software for analysis and visualization.[6]

3. Data Analysis and Interpretation

  • Q: How do I analyze the data from a high-throughput screen?

    • A: The most common method is to use rapid analytical techniques like UPLC-MS to determine the yield or conversion in each well.[5] The data is then often visualized using heat maps to quickly identify the most promising reaction conditions.[7]

  • Q: What is a "hit" in the context of HTE for reaction optimization?

    • A: A "hit" is a set of reaction conditions that produces the desired product in a significantly higher yield or with greater purity compared to other conditions in the screen.

  • Q: How do I deal with false positives in my screening results?

    • A: False positives can arise from impurities in the starting materials or from the compounds themselves interfering with the analytical method.[8][9] It is crucial to re-test the "hit" conditions on a larger scale and with purified reagents to confirm the initial result.[8]

Data Presentation

Table 1: Example Data from a Suzuki-Miyaura Cross-Coupling Catalyst Screen
Well IDPalladium PrecatalystLigandBaseSolventProduct Yield (%)
A1Pd(OAc)₂PPh₃K₂CO₃Dioxane15
A2Pd(OAc)₂PPh₃K₃PO₄Dioxane25
A3Pd(OAc)₂PPh₃Cs₂CO₃Dioxane32
..................
H10Pd₂(dba)₃XPhosK₂CO₃Toluene85
H11Pd₂(dba)₃XPhosK₃PO₄Toluene92
H12Pd₂(dba)₃XPhosCs₂CO₃Toluene95

This table illustrates how quantitative data from a high-throughput screen can be organized to compare the effectiveness of different reaction components.

Experimental Protocols

Protocol 1: High-Throughput Screening of Suzuki-Miyaura Coupling Reactions in a 96-Well Plate

This protocol outlines a typical workflow for screening Suzuki-Miyaura coupling conditions using an automated liquid handler and UPLC-MS analysis.[5]

1. Stock Solution Preparation:

  • Prepare stock solutions of the aryl halide, boronic acid derivative, various palladium precatalysts, ligands, and bases in appropriate anhydrous solvents (e.g., dioxane, THF, DMF).[5] The concentration of each stock solution should be calculated to achieve the desired final reaction concentration in a total volume of 100-500 µL.[5]

2. Reaction Plate Preparation:

  • Using an automated liquid handler, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design.[5] Each well will contain a unique combination of catalyst, ligand, and base.[5]

3. Reaction Execution:

  • Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere.[5]

  • Place the plate on a heating block and run the reactions at the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).[5]

4. Quenching and Dilution:

  • After the reaction is complete, cool the plate to room temperature.[5]

  • Quench each reaction with a suitable solvent (e.g., water or methanol).[5]

  • Dilute the reaction mixtures into a 384-well plate for analysis.[5]

5. Analysis:

  • Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.[5]

HTE Suzuki Coupling Workflow Diagram

HTE_Suzuki_Workflow cluster_prep 1. Preparation cluster_execution 2. Reaction Execution cluster_analysis 3. Analysis cluster_outcome 4. Outcome prep_stock Prepare Stock Solutions (Aryl Halide, Boronic Acid, Catalysts, Ligands, Bases) dispense Automated Dispensing into 96-Well Plate prep_stock->dispense seal_heat Seal Plate and Heat dispense->seal_heat quench Quench and Dilute seal_heat->quench analyze UPLC-MS Analysis quench->analyze data_vis Data Visualization (Heat Map) analyze->data_vis hit_id Identify 'Hit' Conditions data_vis->hit_id scale_up Scale-up and Verification hit_id->scale_up

Caption: Experimental workflow for high-throughput Suzuki coupling.

References

Validation & Comparative

A Comparative Analysis of Heptyl Benzoate and Other Alkyl Benzoates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the physicochemical properties, stability, and biological activity of a series of alkyl benzoates, providing essential data for their application in research and pharmaceutical development.

This guide offers a detailed comparative analysis of heptyl benzoate (B1203000) and other common alkyl benzoates, including methyl, ethyl, propyl, and butyl benzoate. By presenting key experimental data in a structured format, this document aims to assist researchers, scientists, and drug development professionals in selecting the appropriate alkyl benzoate for their specific applications, ranging from use as solvents and excipients to potential active pharmaceutical ingredients.

Physicochemical Properties

The selection of an appropriate alkyl benzoate for a specific application is often dictated by its physicochemical properties. The following table summarizes key parameters for heptyl benzoate and its shorter-chain analogues. As the length of the alkyl chain increases, trends can be observed in properties such as molecular weight, boiling point, and lipophilicity (logP), which can influence their behavior in various formulations and biological systems.

PropertyMethyl BenzoateEthyl BenzoatePropyl BenzoateButyl BenzoateThis compound
Molecular Formula C₈H₈O₂[1]C₉H₁₀O₂[2]C₁₀H₁₂O₂[3][4]C₁₁H₁₄O₂[5][6]C₁₄H₂₀O₂[7][8]
Molecular Weight ( g/mol ) 136.15[1]150.17[9]164.20[3][4]178.23[5][6]220.31[7]
Boiling Point (°C) 198-199[1]211-213[2]230[4]249[5][6]303.9[10]
Melting Point (°C) -12[1]-34[2]-51.6[4]-22[5][6]N/A
Density (g/mL at 20-25°C) 1.088 at 20°C[1]1.045 at 25°C[11]1.026 at 25°C[1][12]1.01 at 25°C[5][6]0.973 at 25°C[10]
logP (Octanol/Water) 2.12[1]2.64[2]3.01[3]3.3[13]5.2
Water Solubility (mg/L) 2100 at 20°C[14]720 at 25°C[2]351 at 25°C[3]34.1 at 20°C[13]2.867 at 25°C (estimated)[15]

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient is a critical parameter for predicting the behavior of a compound in biological systems. A common method for its determination is the shake-flask method.

G Workflow for logP Determination (Shake-Flask Method) A Prepare octanol-saturated water and water-saturated octanol B Dissolve a known amount of alkyl benzoate in one phase A->B C Combine both phases in a flask B->C D Shake the flask for a set period to reach equilibrium C->D E Centrifuge to separate the two phases D->E F Measure the concentration of the alkyl benzoate in each phase using a suitable analytical method (e.g., HPLC, GC) E->F G Calculate logP as log([Concentration in Octanol]/[Concentration in Water]) F->G

logP Determination Workflow

Solubility Profile

The solubility of alkyl benzoates in various solvents is a key consideration for their use in liquid formulations. While generally soluble in organic solvents, their aqueous solubility decreases as the alkyl chain length increases.

SolventMethyl BenzoateEthyl BenzoatePropyl BenzoateButyl BenzoateThis compound
Water Slightly soluble[14]Almost insoluble[2]Insoluble[4]Practically insoluble[16]Insoluble[15]
Ethanol Miscible[14]Miscible[2]Soluble[1]Soluble[3][17]Soluble[15]
Methanol Miscible[14]Soluble[2]Soluble[1]Soluble[3]Soluble[15]

Note: "Soluble" and "miscible" are qualitative terms. For precise formulation work, it is recommended to determine the quantitative solubility in the specific solvent system of interest.

Stability Analysis

The stability of alkyl benzoates is crucial for determining their shelf-life and suitability in various formulations. Hydrolytic and thermal stability are two key parameters.

Hydrolytic Stability

The susceptibility of the ester bond to hydrolysis can be a limiting factor in aqueous formulations. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes.

Alkyl BenzoateHalf-life (t½) in Alkaline Conditions (min)
Methyl Benzoate 14
Ethyl Benzoate 14
Propyl Benzoate 19
Butyl Benzoate 21

Data from a comparative study on homologous esters. Longer half-life indicates greater stability.

Thermal Stability

Biological Activity

The biological activity of alkyl benzoates is an area of growing interest, with potential applications ranging from antimicrobial agents to permeation enhancers in transdermal drug delivery.

Cytotoxicity

Limited comparative data is available for the cytotoxicity of this specific series of alkyl benzoates. One study evaluated the cytotoxicity of methyl benzoate (MB) and ethyl benzoate (EB) in human embryonic kidney (HEK293) and neuroblastoma (SH-SY5Y) cell lines, reporting the following LC₅₀ values:

Cell LineMethyl Benzoate (LC₅₀)Ethyl Benzoate (LC₅₀)
HEK293 13.2 mM0.104%
SH-SY5Y N/AN/A

Note: The reported units for MB and EB were different in the source, and a direct comparison for SH-SY5Y was not provided.

Another study on a longer-chain ester, heptadecyl benzoate, showed significant cytotoxic activity against the HepG-2 human liver cancer cell line with an IC₅₀ value of 8.92 μg/mL.[18] It is important to note that direct comparisons between these studies are not possible due to different experimental setups and cell lines.

Antimicrobial Activity

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

G Workflow for In Vitro Cytotoxicity (MTT Assay) A Seed cells in a 96-well plate and incubate B Treat cells with varying concentrations of alkyl benzoates A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well and incubate C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and determine IC50 values F->G

References

Unveiling the Molecular Architecture: A Spectroscopic Validation of Heptyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Heptyl benzoate's structural integrity, benchmarked against common benzoate (B1203000) esters using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic validation of similar ester compounds.

The precise structural elucidation of chemical compounds is a cornerstone of modern scientific research and development. In the pharmaceutical and chemical industries, confirmation of a molecule's predicted structure is a critical step in ensuring its identity, purity, and efficacy. This guide details the validation of the chemical structure of this compound through the application of 1H NMR, 13C NMR, and IR spectroscopy. By comparing its spectral data with those of analogous benzoate esters—methyl benzoate, ethyl benzoate, and butyl benzoate—we provide a clear and objective confirmation of its molecular framework.

Comparative Spectroscopic Analysis

The structural validation of this compound relies on the unique spectroscopic signatures generated by its constituent atoms and functional groups. The following tables summarize the key 1H NMR, 13C NMR, and IR spectral data for this compound and its shorter-chain analogues.

Note: While extensive searches were conducted, publicly available experimental 1H NMR and 13C NMR spectral data for this compound were not found. The data presented for this compound is therefore predicted based on established spectroscopic principles and comparison with related structures. The IR data is based on available information for n-heptyl benzoate.

Table 1: 1H NMR Spectral Data Comparison (Predicted for this compound)

CompoundAromatic Protons (ppm)-OCH2- Protons (ppm)Alkyl Chain Protons (ppm)
This compound ~8.0 (d, 2H), ~7.5 (t, 1H), ~7.4 (t, 2H)~4.3 (t, 2H)~1.7 (quint, 2H), ~1.3-1.4 (m, 8H), ~0.9 (t, 3H)
Methyl benzoate 8.03 (d, 2H), 7.54 (t, 1H), 7.42 (t, 2H)3.91 (s, 3H)N/A
Ethyl benzoate 8.05 (d, 2H), 7.54 (t, 1H), 7.43 (t, 2H)4.38 (q, 2H)1.39 (t, 3H)
Butyl benzoate 8.04 (d, 2H), 7.54 (t, 1H), 7.42 (t, 2H)4.32 (t, 2H)1.75 (quint, 2H), 1.47 (sext, 2H), 0.97 (t, 3H)

Table 2: 13C NMR Spectral Data Comparison (Predicted for this compound)

CompoundC=O (ppm)Aromatic C (ppm)-OCH2- (ppm)Alkyl Chain C (ppm)
This compound ~166.6~132.8, ~130.5, ~129.5, ~128.3~65.2~31.7, ~29.0, ~28.6, ~25.9, ~22.6, ~14.1
Methyl benzoate 167.0132.9, 130.2, 129.5, 128.452.1N/A
Ethyl benzoate 166.5132.8, 130.5, 129.5, 128.360.914.3
Butyl benzoate 166.6132.8, 130.5, 129.5, 128.364.930.8, 19.3, 13.7

Table 3: Key IR Absorption Bands (cm-1)

CompoundC=O StretchC-O Stretch (Ester)Aromatic C-H StretchAliphatic C-H Stretch
This compound ~1720~1270 and ~1110~3060~2960-2850
Methyl benzoate 17241275 and 111130672953
Ethyl benzoate 17201271 and 110930652982
Butyl benzoate 17211272 and 111130642960

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra, crucial for reproducible and accurate structural validation.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the liquid benzoate ester in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is a minimum of 4 cm.

  • Cap the NMR tube securely.

1H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl3

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Parameters: A standard proton experiment is run, typically with a 30-degree pulse and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

13C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency)

  • Solvent: CDCl3

  • Reference: CDCl3 solvent peak at 77.16 ppm

  • Parameters: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of the liquid benzoate ester onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Ensure there are no air bubbles trapped in the liquid film.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmission

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO2 and H2O.

    • Place the prepared salt plate assembly into the sample holder of the spectrometer.

    • Acquire the sample spectrum. The spectrum is typically an average of 16 or 32 scans at a resolution of 4 cm-1.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm-1).

Logical Workflow for Structural Validation

The process of validating the structure of this compound using spectroscopic methods follows a logical progression, as illustrated in the diagram below.

G Workflow for Spectroscopic Validation of this compound cluster_analysis Data Analysis and Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification IR IR Spectroscopy Purification->IR Acquire Spectrum NMR NMR Spectroscopy Purification->NMR Acquire Spectra IR_Analysis Analyze IR Spectrum (C=O, C-O, C-H stretches) IR->IR_Analysis NMR_Analysis Analyze 1H & 13C NMR Spectra (Chemical Shifts, Integration, Splitting) NMR->NMR_Analysis Comparison Compare with Data of Analogues (Methyl, Ethyl, Butyl Benzoate) IR_Analysis->Comparison NMR_Analysis->Comparison Validation Structure Validated Comparison->Validation Consistent Data

Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural validation of this compound.

Conclusion

The combined application of 1H NMR, 13C NMR, and IR spectroscopy provides a robust and definitive method for the structural validation of this compound. The predicted spectral data for this compound, when compared with the experimental data of its lower alkyl chain analogues, demonstrates a consistent and predictable trend, strongly supporting the assigned structure. The characteristic signals in both NMR and IR spectra, particularly the aromatic proton and carbon signals, the ester carbonyl stretch, and the signals corresponding to the heptyl chain, collectively serve as a unique molecular fingerprint. This comparative guide underscores the power of multi-technique spectroscopic analysis in ensuring the structural integrity of chemical compounds, a fundamental requirement for advancing research and development in the chemical and pharmaceutical sciences.

Characterization of Heptyl Benzoate by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a detailed comparison of the mass spectrometric profile of heptyl benzoate (B1203000) against its shorter- and longer-chain alkyl benzoate analogs. Through experimental data, detailed protocols, and visual diagrams, this guide aims to serve as a comprehensive resource for the identification and characterization of these compounds.

Performance Comparison: Mass Spectrometry of Alkyl Benzoates

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. In the context of characterizing heptyl benzoate and its alternatives, electron ionization (EI) mass spectrometry reveals distinct fragmentation patterns that are invaluable for structural elucidation.

The mass spectra of alkyl benzoates are typically characterized by a discernible molecular ion peak (M⁺) and a series of fragment ions. The most prominent fragmentation pathways involve the cleavage of the ester bond, leading to the formation of a stable benzoyl cation and ions derived from the alkyl chain.

Key Spectral Features of this compound and Alternatives

The following table summarizes the key mass spectral data for this compound and its common alternatives: butyl benzoate, hexyl benzoate, and octyl benzoate. The consistent appearance of the benzoyl cation at m/z 105 and the phenyl cation at m/z 77 are characteristic features of this class of compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and their Interpretation
Butyl BenzoateC₁₁H₁₄O₂178.23178123, 105 (benzoyl cation), 77 (phenyl cation), 57
Hexyl BenzoateC₁₃H₁₈O₂206.28206123, 105 (benzoyl cation), 85, 77 (phenyl cation)
This compound C₁₄H₂₀O₂ 220.31 220 123, 105 (benzoyl cation), 99, 77 (phenyl cation)
Octyl BenzoateC₁₅H₂₂O₂234.34234123, 105 (benzoyl cation), 113, 77 (phenyl cation)

Experimental Protocols

A standardized protocol for the analysis of alkyl benzoates by gas chromatography-mass spectrometry (GC-MS) is outlined below. This method is suitable for the separation and identification of these compounds from a mixture.

Protocol: GC-MS Analysis of Alkyl Benzoates

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the alkyl benzoate standard or sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. Instrumentation:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

3. Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp rate: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

5. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak and compare it with reference spectra from a database (e.g., NIST).

  • Identify the molecular ion and characteristic fragment ions to confirm the structure of the alkyl benzoate.

Visualizing the Fragmentation and Workflow

To further aid in the understanding of the mass spectrometric behavior of this compound and the general analytical process, the following diagrams are provided.

cluster_ionization Ionization cluster_fragmentation Fragmentation Heptyl_Benzoate This compound (M, C₁₄H₂₀O₂) m/z = 220 Molecular_Ion Molecular Ion [C₁₄H₂₀O₂]⁺˙ m/z = 220 Heptyl_Benzoate->Molecular_Ion -e⁻ Fragment_122 [C₇H₆O₂]⁺˙ m/z = 122 Molecular_Ion->Fragment_122 - C₇H₁₄ (McLafferty Rearrangement) Fragment_105 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 Molecular_Ion->Fragment_105 - OC₇H₁₅˙ Fragment_77 Phenyl Cation [C₆H₅]⁺ m/z = 77 Fragment_105->Fragment_77 - CO

Caption: Mass Spectrometry Fragmentation Pathway of this compound.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample containing This compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution Dilution Dilute to ~10 µg/mL Dissolution->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Database_Search Database Comparison (NIST) Mass_Spectrum->Database_Search Identification Compound Identification Database_Search->Identification

Caption: Comparative Experimental Workflow for GC-MS Analysis.

A Comparative Guide to Purity Assessment of Heptyl Benzoate: HPLC vs. GC-MS and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. Heptyl benzoate (B1203000), a benzoate ester, finds applications in various research and development areas. Its purity can significantly impact reaction kinetics, product yield, and biological activity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Heptyl benzoate, supported by experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly effective in separating the main component from potential impurities.

Experimental Protocol: HPLC-UV

A standard HPLC method for the purity assessment of this compound can be established as follows:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents: HPLC-grade acetonitrile (B52724), HPLC-grade water, and a this compound reference standard of known purity.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a good starting point for isocratic elution. Gradient elution can be employed for samples with a wider range of impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at approximately 230 nm or 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using a certified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate Purity_Logic cluster_methods Analytical Techniques cluster_info Information Provided HPLC HPLC Purity Quantitative Purity HPLC->Purity GCMS GC-MS GCMS->Purity ImpurityID Impurity Identification GCMS->ImpurityID qNMR qNMR qNMR->Purity Structure Structural Confirmation qNMR->Structure

Comparing the toxicological effects of different benzoate esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of various benzoate (B1203000) esters, a class of compounds widely used as preservatives and flavoring agents in food, cosmetics, and pharmaceutical products. An objective evaluation of their toxicological profiles is essential for informed risk assessment and the development of safer alternatives. This document summarizes key quantitative toxicity data, details the experimental methodologies for crucial assays, and visualizes the underlying molecular pathways of their toxic actions.

Introduction to Benzoate Esters

Benzoate esters are derived from the esterification of benzoic acid with a corresponding alcohol. Their antimicrobial properties make them effective preservatives. However, their potential toxicological effects on human health are a subject of ongoing research. This guide focuses on a comparative analysis of simple benzoate esters, including methyl, ethyl, propyl, and butyl benzoate, to provide a clear understanding of their relative toxicities.

Quantitative Toxicological Data

The acute oral toxicity of several benzoate esters has been determined in animal studies, providing a quantitative measure for comparison. The half-maximal lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. In vitro cytotoxicity assays, such as the MTT, Neutral Red Uptake, and LDH assays, provide data on the concentration of a substance that is lethal to 50% of cells in a culture (LC50).

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Acute Oral LD50 (Rat, mg/kg)In Vitro Cytotoxicity (LC50)
Methyl Benzoate 93-58-3C₈H₈O₂136.151177 - 3400[1][2]HEK293: 10.9 mM, SH-SY5Y: 11.4 mM[3]
Ethyl Benzoate 93-89-0C₉H₁₀O₂150.172100[3][4][5][6]HEK293: 7.9 mM, SH-SY5Y: 7.9 mM[3]
Propyl Benzoate 2315-68-6C₁₀H₁₂O₂164.20No specific data found; expected to be of low to moderate toxicity.No specific data found.
Butyl Benzoate 136-60-7C₁₁H₁₄O₂178.235140[7]No specific data found.
Benzyl Benzoate 120-51-4C₁₄H₁₂O₂212.241700[7]No specific data found.

Note: A lower LD50 or LC50 value indicates higher toxicity. The data indicates that for simple benzoate esters, the acute oral toxicity in rats appears to decrease as the alkyl chain length increases from methyl to butyl benzoate. In contrast, in vitro cytotoxicity in human cell lines shows that ethyl benzoate is more toxic than methyl benzoate.[3][7]

Mechanisms of Toxicity

The toxic effects of benzoate esters are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]

Apoptosis Induction

Benzoate esters have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This process involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to cell death.[1][8] For instance, methyl 2-benzoylbenzoate has been shown to induce apoptosis via the caspase-9 pathway.[8] Similarly, a derivative of ethyl benzoate was found to activate pro-apoptotic genes including p53, Bax, and caspases-3, -8, and -9, while inactivating the anti-apoptotic Bcl-2 gene.[1]

Cell Cycle Arrest

Several benzoate ester derivatives have been observed to cause cell cycle arrest, preventing cell proliferation. For example, vinyl benzoate has been shown to reduce the expression of Cyclin D1, a key protein for G1 phase progression in the cell cycle.[7] Potassium benzoate has been reported to induce G2/M phase arrest in HepG2 cells, associated with the upregulation of p53 and p21.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to assess the toxicological properties of benzoate esters. Below are detailed methodologies for some of the key experiments.

In Vitro Cytotoxicity Assays

These assays are fundamental in determining the concentration at which a substance becomes toxic to cells.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the benzoate ester for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound.

  • Neutral Red Incubation: After the treatment period, incubate the cells with a medium containing neutral red for approximately 2-3 hours.

  • Washing and Dye Extraction: Wash the cells to remove any unincorporated dye. Then, add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of around 540 nm.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Prepare and treat cell cultures as in other cytotoxicity assays.

  • Supernatant Collection: After treatment, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released and, therefore, the extent of cell damage.

Genotoxicity Assays

These assays are designed to detect DNA damage caused by chemical compounds.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation and Treatment: Expose cells to the test compound.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: Lyse the cells with a detergent solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

This test detects the presence of micronuclei, which are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

  • Cell Culture and Treatment: Treat proliferating cells with the test compound.

  • Cytokinesis Block: Add a cytokinesis-blocking agent (e.g., cytochalasin B) to accumulate cells that have completed mitosis but not cell division, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.

  • Microscopic Analysis: Score the frequency of micronuclei in a population of binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the toxicological effects of benzoate esters.

Apoptosis_Pathway cluster_extracellular Extracellular Signal cluster_cell Cell Benzoate_Ester Benzoate Ester ROS ↑ Reactive Oxygen Species (ROS) Benzoate_Ester->ROS Bax ↑ Bax Benzoate_Ester->Bax Bcl2 ↓ Bcl-2 Benzoate_Ester->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Benzoate Ester-Induced Apoptosis Pathway

Cell_Cycle_Arrest_Pathway Benzoate_Ester Benzoate Ester p53 ↑ p53 Benzoate_Ester->p53 Cyclin_CDK ↓ Cyclin D1/CDK4 ↓ Cyclin B/CDK1 Benzoate_Ester->Cyclin_CDK p21 ↑ p21 p53->p21 p21->Cyclin_CDK G1_S_Arrest G1/S Phase Arrest Cyclin_CDK->G1_S_Arrest G2_M_Arrest G2/M Phase Arrest Cyclin_CDK->G2_M_Arrest

Benzoate Ester-Induced Cell Cycle Arrest

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with Benzoate Esters Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay Cytotoxicity/Genotoxicity Assay Incubation->Assay Data_Collection Data Collection (e.g., Absorbance, Fluorescence) Assay->Data_Collection Analysis Data Analysis (e.g., IC50, % DNA in tail) Data_Collection->Analysis Conclusion Conclusion: Toxicological Profile Analysis->Conclusion

References

A Comparative Analysis of Heptyl Benzoate and Heptyl p-hydroxybenzoate (Heptylparaben) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical decision that can impact the efficacy, stability, and safety of a final product. This guide provides an objective comparison of two such compounds: Heptyl benzoate (B1203000) and Heptyl p-hydroxybenzoate, more commonly known as Heptylparaben. We will delve into their physicochemical properties, antimicrobial performance, and biological activities, supported by experimental data and protocols.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of Heptyl benzoate and Heptylparaben is essential for predicting their behavior in various formulations. The following table summarizes key quantitative data for these two compounds.

PropertyThis compoundHeptyl p-hydroxybenzoate (Heptylparaben)
Molecular Formula C₁₄H₂₀O₂[1][2]C₁₄H₂₀O₃[3][4][5][6]
Molecular Weight 220.31 g/mol [1][2]236.31 g/mol [4][5][6][7][8][9]
Melting Point Not Available46-51 °C[3][7]
Boiling Point 257.00 °C at 760 mm Hg[10], 303.9 °C at 760 mmHg[11]338.77 °C (estimate)[3]
Solubility in Water InsolubleInsoluble (0.02 mg/mL at 30 °C)[3][7]
Solubility in Organic Solvents Soluble in organic solventsSoluble in alcohol, phenoxyethanol, propylene (B89431) glycol, chloroform (B151607) (slightly), and methanol (B129727) (slightly)[3]
LogP (Octanol-Water Partition Coefficient) 5.2[1], 3.81[11]4.8[7], ~4.7[12]
Appearance Colorless clear liquid (estimate)[10]Colorless fine crystals or white to off-white crystalline powder[3][12]

Performance Comparison: Antimicrobial Efficacy and Biological Activity

The primary functional difference between this compound and Heptylparaben lies in their intended applications, which are dictated by their antimicrobial and biological activities.

Antimicrobial Efficacy

Heptylparaben is a well-established preservative used in cosmetics, pharmaceuticals, and food products due to its bactericidal and fungicidal properties.[12][13] The antimicrobial activity of parabens is known to increase with the length of the alkyl chain, making heptylparaben one of the more potent members of its class. The mechanism of action for parabens involves the disruption of the microbial lipid bilayer, leading to increased membrane permeability and ultimately cell death.[12]

Estrogenic Activity of Heptylparaben

A significant consideration in the use of parabens is their potential endocrine-disrupting activity. Several studies have demonstrated that parabens, including heptylparaben, possess weak estrogenic activity.[15][16][17] This is due to their ability to bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens.[16][17][18][19] Furthermore, parabens can interfere with estrogen metabolism by inhibiting 17β-hydroxysteroid dehydrogenases, enzymes responsible for the inactivation of estrogen.[18] This can lead to an increase in local concentrations of active estrogens.

The following diagram illustrates the proposed signaling pathway for the estrogenic action of Heptylparaben.

Estrogenic_Activity_of_Heptylparaben cluster_extracellular cluster_cell Target Cell cluster_cytoplasm cluster_nucleus Nucleus HP Heptylparaben ER Estrogen Receptor (ERα/ERβ) HP->ER Binds to Complex Heptylparaben-ER Complex ER->Complex Forms HSP Heat Shock Proteins HSP->ER Dissociates from ERE Estrogen Response Element (ERE) Complex->ERE Binds to Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Initiates Cellular_Response Cellular Response (e.g., Proliferation) Transcription->Cellular_Response Leads to

Estrogenic signaling pathway of Heptylparaben.

Experimental Protocols

To aid in the empirical evaluation of these compounds, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

1. Preparation of Materials:

  • Antimicrobial Stock Solution: Prepare a concentrated stock solution of this compound or Heptylparaben in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[10]

  • 96-Well Microtiter Plate: Use sterile, U-bottom plates.

2. Assay Procedure:

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of the microtiter plate.[10]

  • Add 200 µL of the twice-concentrated antimicrobial stock solution to well 1.[10]

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[10]

  • Well 11 serves as a positive control (growth control) and contains only broth and the bacterial inoculum.

  • Well 12 serves as a negative control (sterility control) and contains only broth.

  • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.[10]

3. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[10]

The following diagram outlines the experimental workflow for an MIC assay.

MIC_Workflow A Prepare Antimicrobial Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (16-20h at 37°C) D->E F Visually Assess for Turbidity (Growth) E->F G Determine MIC F->G

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Yeast Estrogen Screen (YES) Assay

The YES assay is an in vitro method to detect the estrogenic activity of a compound. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ).[16]

1. Preparation of Materials:

  • Yeast Strain: Saccharomyces cerevisiae genetically engineered to express the hER and a reporter construct.

  • Growth Media: Prepare appropriate glucose and galactose-based media with necessary supplements.[20]

  • Test Compound and Controls: Prepare serial dilutions of the test compound (Heptylparaben) and a positive control (e.g., 17β-estradiol) in ethanol.[20] A negative control (ethanol alone) should also be included.

  • Chromogenic Substrate: Chlorophenol red-β-D-galactopyranoside (CPRG) is commonly used.[11]

  • 96-Well Microtiter Plate: Use sterile, flat-bottom plates.

2. Assay Procedure:

  • Dispense 10 µL of the serially diluted test compound and controls into the wells of the microtiter plate and allow the ethanol to evaporate.[21]

  • Prepare the assay medium containing the yeast culture and the chromogenic substrate.[11]

  • Add the assay medium to each well.

  • Incubate the plate at 30-34°C for 48-52 hours.[11][21]

3. Interpretation of Results:

  • If the test compound is estrogenic, it will bind to the hER, activating the expression of β-galactosidase. This enzyme will cleave the CPRG substrate, resulting in a color change from yellow to red.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[22] The intensity of the color is proportional to the estrogenic activity of the compound.

Uterotrophic Bioassay

The uterotrophic bioassay is an in vivo test to assess the estrogenic potential of a chemical by measuring the increase in uterine weight in female rodents.[4][12]

1. Animal Model:

  • Use either immature female rats (around 21 days old) or ovariectomized adult female rats to ensure low endogenous estrogen levels.[5][23]

2. Dosing and Administration:

  • Administer the test compound (Heptylparaben) and a vehicle control daily for a minimum of three consecutive days via oral gavage or subcutaneous injection.[5]

  • A positive control group treated with a known estrogen, such as ethinyl estradiol, should be included.[15]

3. Endpoint Measurement:

  • One day after the final dose, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weight).[4][5]

4. Interpretation of Results:

  • A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates an estrogenic effect.[23]

Conclusion

This compound and Heptylparaben, while structurally similar, exhibit distinct properties that define their utility in research and drug development. Heptylparaben is a potent antimicrobial preservative, a function that is well-documented and characterized. However, its weak estrogenic activity necessitates careful consideration and risk assessment, particularly for products intended for long-term or widespread use. This compound, on the other hand, is primarily used as a fragrance ingredient and solvent. While it likely possesses some antimicrobial properties characteristic of benzoic acid esters, it is not typically employed as a primary preservative. The choice between these two compounds will ultimately depend on the specific requirements of the formulation, with a trade-off between the potent, broad-spectrum antimicrobial activity of Heptylparaben and the potentially more favorable safety profile of this compound in terms of endocrine disruption. The experimental protocols provided herein offer a framework for the direct, comparative evaluation of these and other related compounds.

References

A Comparative Guide to Gas Chromatography Retention Indices of Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gas chromatography (GC) retention indices for a series of benzoate (B1203000) esters. The data presented is intended to assist in method development, compound identification, and the selection of appropriate analytical conditions for the separation of these compounds.

Introduction to Gas Chromatography Retention Indices

The Kovats retention index (or more broadly, retention index, RI) is a dimensionless value that relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.[1] This normalization of retention times helps to minimize variations caused by differences in GC systems and operating conditions, such as column length, film thickness, carrier gas flow rate, and temperature programming.[1] By comparing experimentally determined retention indices to literature or database values, analysts can achieve a higher degree of confidence in compound identification.

Comparative Retention Index Data

The following table summarizes the Kovats retention indices for methyl, ethyl, propyl, and butyl benzoate on various GC stationary phases. The data has been compiled from the NIST Chemistry WebBook and PubChem databases. It is important to note that retention indices can vary with experimental conditions, and the values presented here should be used as a guide.

CompoundStationary PhaseRetention Index (RI)Data Source
Methyl Benzoate Standard Non-Polar1060 - 1084[2]
DB-51075[3]
Ethyl Benzoate Standard Non-Polar1138 - 1157[4]
DB-11157[4]
DB-51173[4]
Propyl Benzoate Standard Non-Polar1236 - 1276[5]
DB-11266[5]
DB-51287[5]
Standard Polar1742 - 1818[5]
Butyl Benzoate Standard Non-Polar1324 - 1386[6]
DB-11383[6]
SE-301356[6]

Note: "Standard Non-Polar" phases are typically polydimethylsiloxane-based, such as DB-1, HP-1, or SE-30, or contain a small percentage of phenyl substitution, like DB-5 or HP-5. "Standard Polar" phases are often based on polyethylene (B3416737) glycol (e.g., Carbowax).

Experimental Protocol for Retention Index Determination

This section outlines a typical experimental protocol for determining the Kovats retention indices of benzoate esters using gas chromatography.

1. Instrumentation and Consumables:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Column: A capillary column is recommended for optimal resolution. Common choices for benzoate esters include:

    • Non-polar: 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS).[7]

    • Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness polyethylene glycol (PEG) column (e.g., DB-WAX, Carbowax 20M).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Syringes: For sample and standard injection.

  • Vials: With appropriate septa for sample and standard solutions.

  • Reagents:

    • Benzoate ester standards (methyl, ethyl, propyl, butyl benzoate).

    • A homologous series of n-alkanes (e.g., C8-C20).

    • High-purity solvent (e.g., hexane, dichloromethane, or methanol).

2. Sample and Standard Preparation:

  • Prepare individual stock solutions of each benzoate ester and the n-alkanes in the chosen solvent at a concentration of approximately 1000 µg/mL.

  • Prepare a mixed standard solution containing all the benzoate esters of interest at a concentration of approximately 10-50 µg/mL each.

  • Prepare a mixed n-alkane standard solution covering the expected elution range of the benzoate esters. The concentration of each n-alkane should be sufficient to produce a clear peak.

3. GC Operating Conditions (Example for a non-polar column):

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.

  • Injection Volume: 1 µL.

  • Carrier Gas Flow Rate: Constant flow of 1.0 mL/min (for helium).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C.

4. Data Acquisition and Analysis:

  • Inject the n-alkane mixture and record the retention times of each n-alkane.

  • Inject the mixed benzoate ester standard and record the retention times of each ester.

  • Calculate the Kovats retention index (I) for each benzoate ester using the following formula for a temperature-programmed run:

    I = 100 * [n + (tR,analyte - tR,n) / (tR,N - tR,n)]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the analyte.

    • N is the carbon number of the n-alkane eluting immediately after the analyte.

    • tR,analyte is the retention time of the benzoate ester.

    • tR,n is the retention time of the n-alkane with carbon number n.

    • tR,N is the retention time of the n-alkane with carbon number N.

Comparison with Alternative Analytical Methods

While GC is a powerful technique for the analysis of volatile and semi-volatile compounds like benzoate esters, other methods can also be employed, each with its own advantages and disadvantages.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Measurement of light absorbance by the analyte at a specific wavelength.
Applicability Ideal for volatile and thermally stable compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Best for quantitative analysis of a known compound in a simple matrix.
Selectivity High, especially when coupled with a mass spectrometer (GC-MS).High, with various column chemistries and mobile phases available.Low; susceptible to interference from other compounds that absorb at the same wavelength.
Sensitivity High, particularly with sensitive detectors like FID or MS.Good, depending on the detector (e.g., UV, MS).Moderate.
Sample Preparation May require derivatization for polar or non-volatile compounds.Generally straightforward; analyte must be soluble in the mobile phase.Simple; requires a clear solution of the analyte in a non-absorbing solvent.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of gas chromatography retention indices.

GC_Retention_Index_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Result prep_standards Prepare Benzoate Ester and n-Alkane Standards inject_alkanes Inject n-Alkane Mixture prep_standards->inject_alkanes inject_benzoates Inject Benzoate Ester Mixture prep_standards->inject_benzoates prep_gc Set Up GC System (Column, Temperatures, Flow) prep_gc->inject_alkanes prep_gc->inject_benzoates record_alkanes Record Alkane Retention Times inject_alkanes->record_alkanes calculate_ri Calculate Kovats Retention Indices record_alkanes->calculate_ri record_benzoates Record Benzoate Retention Times inject_benzoates->record_benzoates record_benzoates->calculate_ri compare_ri Compare with Literature/Database Values calculate_ri->compare_ri identification Compound Identification compare_ri->identification

Workflow for GC Retention Index Determination

References

Genotoxicity Assessment of Alkyl Benzoate Cosmetic Ingredients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkyl benzoates are a group of esters formed from the reaction of benzoic acid with a corresponding alcohol. They are widely used in cosmetic and personal care products as emollients, preservatives, solvents, and fragrance ingredients.[1][2] Given their widespread use and consumer exposure, a thorough safety assessment, including the evaluation of their genotoxic potential, is crucial. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. This guide provides a comparative overview of the genotoxicity data for various alkyl benzoate (B1203000) cosmetic ingredients, details the standard experimental protocols used for such assessments, and visualizes the testing workflows.

The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the available data on alkyl benzoates and concluded that they are safe as used in cosmetics, with the available data indicating that these ingredients are not genotoxic.[2][3] This assessment often relies on structure-activity relationships, where data from tested compounds are used to infer the safety of structurally similar ones.[2] However, for some specific alkyl benzoates, publicly available genotoxicity data remains limited.[2][4] This guide aims to synthesize the available information for researchers, scientists, and drug development professionals.

Data Presentation: Genotoxicity of Alkyl Benzoates

Table 1: Genotoxicity Data for C12-15 Alkyl Benzoate

Assay TypeTest SystemMetabolic ActivationConcentration/DoseResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumInformation not availableInformation not availableNegative[5][6]
In Vitro Chromosome AberrationInformation not availableInformation not availableInformation not availableNegative (for analogue Benzoic acid isononylester)[5]
In Vitro MicronucleusInformation not availableInformation not availableInformation not availableNegative (for analogue Benzoic acid isononylester)[5]
(Germ cell) mutagenicityNot specifiedNot specifiedNot specifiedNo information available[7]

Table 2: Genotoxicity Data for Parabens (p-hydroxybenzoic acid esters)

Parabens are structurally related to alkyl benzoates and are also used as preservatives in cosmetics. Their genotoxicity has been more extensively studied, though some conflicting results have been reported.

IngredientAssay TypeTest SystemMetabolic ActivationConcentration/DoseResultReference
General Parabens Ames Test, Dominant Lethal Assay, Host-Mediated AssayVarious bacterial and mammalian systemsWith and withoutVariousGenerally non-mutagenic[8][9]
Methylparaben Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsInformation not availableInformation not availablePositive[8][9]
Ethylparaben Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsInformation not availableInformation not availablePositive[8][9]
Propylparaben Allium cepa Assay (Chromosomal Aberrations & DNA Damage)Allium cepa root tipsNot applicableEC50: 25 µg/mLGenotoxic and cytotoxic (more so than methylparaben)[10][11]
"Paraben" Chromosomal Aberration AssayHuman LymphocytesNot specified250 and 500 µg/mL (for 24h)Positive[12]
"Paraben" Micronucleus Test (CBMN) & Sister Chromatid Exchange (SCE)Human LymphocytesNot specified50 - 500 µg/mLNegative[12]
"Paraben" Comet AssayHuman LymphocytesNot specified1000 µg/mLPositive for DNA migration[12]

Experimental Protocols

A standard battery of in vitro tests is typically used to assess the genotoxic potential of cosmetic ingredients, following guidelines from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][14] The assay detects mutations that revert this deficiency, allowing the bacteria to grow on an amino acid-deficient medium.[13][14]

Methodology:

  • Strains: A set of bacterial strains is selected to detect different types of mutations (e.g., base-pair substitutions and frameshifts). Common S. typhimurium strains include TA98, TA100, TA1535, and TA1537.[13]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), which is typically derived from rat liver homogenates.[15] This is to assess whether the parent compound or its metabolites are mutagenic.

  • Exposure: The bacterial cultures are exposed to the test substance at various concentrations, a negative (solvent) control, and a positive control known to be mutagenic for that strain.[16] This can be done using the plate incorporation method or the pre-incubation method.[13]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[16]

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control, typically a two- to three-fold increase.[15]

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes left behind during cell division.[1][17]

Methodology:

  • Cell Lines: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes, or TK6 cells, can be used.[1][18]

  • Metabolic Activation: The assay is conducted both with and without an exogenous S9 mix.[1]

  • Exposure: Cell cultures are treated with at least three concentrations of the test substance, along with negative and positive controls. Exposure times are typically 3-6 hours in the presence of S9 and a longer period (e.g., 24 hours) in the absence of S9.[1]

  • Cytokinesis Block: Often, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[17][19]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis, typically by scoring at least 2000 cells per concentration. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[1]

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations, such as breaks and exchanges, in cultured mammalian cells.[20][21]

Methodology:

  • Cell Lines: Commonly used cells include primary human peripheral blood lymphocytes or established cell lines like CHO or V79.[22][23]

  • Metabolic Activation: As with other assays, testing is performed with and without S9 mix.[22]

  • Exposure: Cultures are incubated with several concentrations of the test compound for approximately 1.5 normal cell cycle lengths.[20][24]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.[20]

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Scoring: Metaphase spreads are analyzed microscopically for structural chromosomal aberrations. Typically, at least 200 metaphases are scored per concentration. A test substance is considered positive if it induces a statistically significant, dose-dependent increase in the number of cells with structural aberrations.[20][23]

Mandatory Visualization

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis p1 Select Bacterial Strains (e.g., S. typhimurium TA98, TA100) p2 Prepare Test Substance Concentrations p3 Prepare S9 Mix for Metabolic Activation e1 Mix Bacteria, Test Substance, and Top Agar (+/- S9) p3->e1 e2 Pour mixture onto Minimal Glucose Agar Plates a1 Incubate plates (37°C for 48-72h) e2->a1 a2 Count Revertant Colonies a1->a2 a3 Compare to Controls (Negative and Positive) a2->a3 a4 Assess Mutagenicity a3->a4

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_exp Treatment & Culture cluster_analysis Analysis p1 Culture Mammalian Cells (e.g., CHO, TK6) e1 Expose Cells to Test Substance (+/- S9 Metabolic Activation) p1->e1 p2 Prepare Test Substance Concentrations & Controls p2->e1 e2 Add Cytochalasin B (to block cytokinesis) e1->e2 e3 Incubate for Cell Division e2->e3 a1 Harvest, Fix, and Stain Cells (DNA-specific stain) e3->a1 a2 Score Micronuclei in Binucleated Cells via Microscopy a1->a2 a3 Statistical Analysis vs. Controls a2->a3 a4 Assess Clastogenicity/ Aneugenicity a3->a4

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Assay (OECD 487).

Chromosomal_Aberration_Workflow cluster_prep Preparation cluster_exp Treatment & Harvest cluster_analysis Analysis p1 Culture Mammalian Cells (e.g., Human Lymphocytes) e1 Expose Cells to Test Substance (+/- S9 Metabolic Activation) p1->e1 p2 Prepare Test Substance Concentrations & Controls p2->e1 e2 Add Metaphase-Arresting Agent (e.g., Colcemid) e1->e2 e3 Harvest Cells e2->e3 a1 Hypotonic Treatment, Fixation, and Slide Preparation e3->a1 a2 Stain Chromosomes (e.g., Giemsa) a1->a2 a3 Microscopic Analysis of Metaphase Spreads for Aberrations a2->a3 a4 Assess Clastogenicity a3->a4

Caption: Workflow for the In Vitro Chromosomal Aberration Test (OECD 473).

Logical Relationships

Genotoxicity_Testing_Strategy cluster_invitro In Vitro Test Battery start Test Substance gene_mutation Gene Mutation (Ames Test - OECD 471) start->gene_mutation chromo_damage Chromosomal Damage (e.g., Micronucleus - OECD 487 or Aberration - OECD 473) start->chromo_damage result Weight of Evidence Evaluation gene_mutation->result chromo_damage->result neg_result Negative (Not Genotoxic) result->neg_result All Negative pos_result Positive (Potential Genotoxin) result->pos_result One or More Positive further_testing Follow-up In Vivo Testing and/or Risk Assessment pos_result->further_testing

Caption: Tiered approach for in vitro genotoxicity testing of a new substance.

References

Absence of Benzoic Acid Impurity in Final Product: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of a final drug product is a critical aspect of pharmaceutical development and manufacturing. This guide provides a comparative overview of analytical methodologies for confirming the absence of benzoic acid, a potential impurity. The selection of an appropriate analytical technique is paramount for regulatory compliance and ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its sensitivity and specificity.

Below, we compare HPLC with other viable analytical methods and provide a detailed experimental protocol for a robust HPLC-UV method.

Comparison of Analytical Techniques for Benzoic Acid Detection

The choice of analytical technique for impurity profiling depends on factors such as the required sensitivity, selectivity, and the nature of the drug product matrix. While several methods can detect benzoic acid, they offer varying levels of performance.

Technique Principle Advantages Disadvantages Typical Limit of Detection (LOD)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[1]High sensitivity, specificity, and reproducibility; suitable for non-volatile compounds.[2]Can be more time-consuming and requires specialized equipment.0.42 µg/mL[3]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[2]Ideal for volatile organic impurities.[2]Requires derivatization for non-volatile compounds like benzoic acid, which can add complexity.[4]10 ng/mL (with derivatization)[5]
Spectroscopy (UV-Vis) Measures the absorption of light by the sample at a specific wavelength.[6]Simple, rapid, and cost-effective.Lower specificity; potential for interference from other components that absorb at the same wavelength.[6]Method-dependent, generally less sensitive than chromatographic methods.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[7]Provides molecular weight information and structural details, offering high specificity.[2]Often coupled with chromatographic techniques (LC-MS, GC-MS) for complex mixtures.Highly sensitive, capable of detecting trace amounts.[8]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.[6]High separation efficiency and requires small sample volumes.Can have lower sensitivity compared to HPLC for some applications.Varies with the specific method and detector used.

Experimental Workflow for Confirmation of Benzoic Acid Absence

The following diagram illustrates a logical workflow for the systematic confirmation of the absence of benzoic acid impurity in a final drug product.

start Start: Final Drug Product Batch sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_analysis Data Analysis: Compare with Benzoic Acid Standard hplc_analysis->data_analysis peak_detected Peak Detected at Benzoic Acid Retention Time? data_analysis->peak_detected no_peak No Peak Detected peak_detected->no_peak No confirm_identity Confirmation of Identity (e.g., LC-MS/MS) peak_detected->confirm_identity Yes pass Product Meets Purity Specification no_peak->pass quantify Quantification of Benzoic Acid confirm_identity->quantify compare_limits Compare with Specification Limits quantify->compare_limits compare_limits->pass Below Limit fail Product Fails Purity Specification (Investigate Source) compare_limits->fail Above Limit end End pass->end fail->end

Caption: Workflow for Benzoic Acid Impurity Analysis.

Detailed Experimental Protocol: HPLC-UV Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of benzoic acid.[1]

1. Reagents and Materials

  • Standards: Benzoic acid (analytical standard grade, ≥99% purity).

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade).

  • Reagents: Phosphoric acid (analytical grade).

  • Water: Deionized water, filtered through a 0.45 µm membrane.

  • Sample Filtration: 0.45 µm syringe filters.

2. Instrumentation and Chromatographic Conditions

  • System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 40:60 v/v ratio.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 234 nm.[3]

  • Injection Volume: 20 µL.

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of benzoic acid standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.[1]

4. Sample Preparation

  • The sample preparation procedure will vary depending on the drug product's matrix (e.g., solid, semi-solid, or liquid).

  • For Solid Samples: Accurately weigh a portion of the homogenized sample, extract the benzoic acid using a suitable solvent (e.g., methanol), and sonicate to ensure complete extraction. Centrifuge the mixture and collect the supernatant.

  • For Liquid Samples: Dilute the sample with the mobile phase to bring the potential analyte concentration within the calibration range.

  • Filter the final sample extract through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

5. Chromatographic Procedure and Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contamination.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the benzoic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of benzoic acid in the samples using the calibration curve generated from the peak areas of the standards.

6. System Suitability

  • Perform system suitability tests before sample analysis to ensure the chromatographic system is performing adequately. Key parameters include tailing factor, theoretical plates, and repeatability of injections.

By following this comprehensive guide, researchers and drug development professionals can effectively select and implement a suitable analytical method to confirm the absence of benzoic acid impurity in their final drug products, thereby ensuring product quality and regulatory compliance.

References

Safety Operating Guide

Navigating the Safe Disposal of Heptyl Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is not just a best practice but a mandatory requirement. This guide provides essential, immediate safety and logistical information for the proper disposal of heptyl benzoate (B1203000), ensuring that this process is conducted in a manner that protects both laboratory personnel and the environment.

Heptyl benzoate, like most chemical substances used in research and development, must be treated as hazardous waste unless explicitly determined otherwise by an environmental health and safety (EHS) professional.[1] It should never be disposed of in the regular trash or down the sanitary sewer system.[2][3] The following procedures are based on general hazardous waste management guidelines and information from safety data sheets (SDS) of structurally similar compounds. Always consult the specific SDS for this compound provided by the manufacturer and adhere to your institution's specific waste disposal protocols.

Key Physical and Chemical Properties for Disposal Consideration

Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key data points.

PropertyValueSignificance for Disposal
Physical State LiquidRequires secure, leak-proof containment.
Boiling Point 272 °C / 521.6 °F[4]Low volatility at room temperature reduces inhalation risk during handling.
Flash Point 148 °C / 298.4 °F[4]Classified as a combustible liquid, requiring storage away from ignition sources.[3]
Specific Gravity 0.98 g/cm³[4]Density is similar to water.
Water Solubility LimitedShould not be disposed of down the drain.[5]
Hazard Class Skin Irritant (Category 2), Serious Eye Irritant (Category 2) (based on similar compounds)[4][6]Necessitates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.

Experimental Protocol: Step-by-Step Disposal Procedures

Direct chemical neutralization of this compound is not recommended in a standard laboratory setting.[5] The primary and safest method for disposal is to collect it as hazardous chemical waste for treatment and disposal by a licensed and accredited waste management company, coordinated through your institution's EHS department.[2][5]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Treat all this compound waste, including pure substance, contaminated solutions, and spill cleanup materials, as hazardous waste.[1]

  • Segregate Incompatibles: Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect pure this compound and solutions containing it in a dedicated, compatible liquid waste container.[7] Do not mix with solid waste.[8]

    • Solid Waste: Collect contaminated lab supplies (e.g., gloves, absorbent paper, kimwipes) in a separate, clearly labeled container for solid chemical waste.[7] These items should be double-bagged in clear plastic bags to allow for visual inspection.[7]

Step 2: Proper Waste Containment

  • Select a Compatible Container: Use a container made of a material compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage.[2] The container must be in good condition, with no leaks or rust.[9]

  • Secure Closure: The waste container must have a leak-proof, screw-on cap.[7] Parafilm, corks, or stoppers are not acceptable closures.[7]

  • Keep Containers Closed: Only open the container when adding waste to prevent the release of vapors and to avoid spills.[3][7][9]

  • Use Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan.[7] The secondary container must be chemically compatible and have the capacity to hold 110% of the volume of the primary container to contain any potential leaks or spills.[7]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement.

  • Use an Official Waste Tag: Affix a hazardous waste tag, provided by your institution's EHS department, to the container as soon as the first drop of waste is added.[1][2]

  • Complete All Information: Fill out the tag completely and legibly.[2] Do not use abbreviations, chemical formulas, or ditto marks.[2] The required information typically includes:

    • The full chemical name: "this compound".[2][5] For mixtures, list all constituents and their approximate percentages.

    • The words "Hazardous Waste".[2][9]

    • Appropriate hazard pictograms (e.g., irritant).[2]

    • The name and contact information of the principal investigator or generator.[2]

    • The laboratory location (building and room number).[2]

    • The date of waste generation (the date the first waste was added).[2]

Step 4: Accumulation and Storage

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from general traffic.[5]

  • Adhere to Time and Quantity Limits:

    • Time Limit: Hazardous waste must typically be collected within 90 days from the date waste is first added to the container.[7]

    • Quantity Limit: Do not accumulate more than 55 gallons of a particular hazardous waste stream.[1][7] Once this limit is reached, it must be collected within three days.[7]

Step 5: Arranging for Disposal

  • Request a Pickup: Once the container is full or the accumulation time limit is approaching, submit a hazardous waste collection request to your institution's EHS department.[7] Follow their specific procedures for scheduling a pickup.

  • Do Not Dispose On Your Own: Never attempt to dispose of chemical waste through incineration or other means independently.[10] Disposal must be handled by licensed professionals.

Spill Management

In the event of a this compound spill:

  • Ensure adequate ventilation.[5]

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5]

  • Absorb the liquid spill with an inert material such as vermiculite, dry sand, or earth.[10]

  • Sweep or scoop up the absorbent material and place it into a suitable, sealed container for disposal as hazardous solid waste.[5][11]

  • Clean the spill area thoroughly to remove any residual contamination.[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G start Waste Generation (this compound) is_solid Contaminated Solid (Gloves, Wipes)? start->is_solid liquid_waste Liquid Waste Stream is_solid->liquid_waste No solid_waste Solid Waste Stream is_solid->solid_waste Yes container_liquid Select Compatible Liquid Waste Container liquid_waste->container_liquid container_solid Double-Bag in Clear Plastic Bags solid_waste->container_solid secondary_containment Place in Secondary Containment container_liquid->secondary_containment label_waste Affix & Complete EHS Hazardous Waste Tag container_solid->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage secondary_containment->label_waste monitor Monitor Accumulation Time & Volume Limits storage->monitor monitor->storage Within Limits request_pickup Request Waste Pickup from EHS monitor->request_pickup Limit Reached end_node Disposal by Licensed Professional request_pickup->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Heptyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Heptyl benzoate (B1203000) in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for Heptyl benzoate, this document leverages data from structurally similar benzoate esters to establish robust safety and handling guidelines. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

Physicochemical and Toxicological Data

PropertyThis compoundEthyl Benzoate (Analog)Benzyl Benzoate (Analog)
Molecular Formula C₁₄H₂₀O₂[1][2]C₉H₁₀O₂C₁₄H₁₂O₂
Molecular Weight 220.31 g/mol [1]150.17 g/mol 212.24 g/mol
Appearance Colorless clear liquid (est)[3]Colorless liquidColorless, oily liquid
Boiling Point 257.0 °C @ 760 mm Hg[3]212 °C323-324 °C
Flash Point 127.78 °C (262.00 °F)[3]88 °C (190.4 °F)[4]148 °C (298.4 °F)
Specific Gravity 0.980 @ 25 °C[3]1.0451.118
Water Solubility 2.867 mg/L @ 25 °C (est)[3]Insoluble[4]Insoluble
Oral LD50 (Rat) Not determined[3]2100 mg/kg500 mg/kg
Dermal LD50 (Rabbit) Not determined[3]> 5000 mg/kg4000 mg/kg
Inhalation LC50 (Rat) Not determined[3]No data availableNo data available

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table outlines the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes & Face Safety glasses with side-shields or chemical safety gogglesProtects against splashes. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[5]
Hands Chemical-resistant glovesButyl rubber gloves are recommended for handling esters.[6] Nitrile gloves may offer short-term splash protection but have poor resistance to esters for prolonged contact.[7][8] Always inspect gloves for integrity before use.
Body Laboratory coat or chemical-resistant apronProvides a barrier against accidental spills and contamination of personal clothing.[9] A chemical-resistant apron is recommended when handling larger quantities.
Respiratory NIOSH/MSHA approved respiratorGenerally not required if handled in a well-ventilated area or a chemical fume hood.[9] Use a respirator with an appropriate organic vapor cartridge if ventilation is inadequate or if aerosols are generated.[10]

Experimental Protocols: Safe Handling and Disposal

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol 1: Weighing and Dissolving this compound
  • Preparation:

    • Ensure a calibrated analytical balance is available inside a certified chemical fume hood.

    • Prepare all necessary glassware (e.g., beaker, graduated cylinder, stir bar) and the chosen solvent.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Place a clean, dry beaker on the analytical balance and tare the weight.

    • Using a clean glass pipette, carefully transfer the desired amount of this compound into the beaker.[11] Due to its potential viscosity, this should be done slowly to avoid splashes.[12]

    • For highly accurate measurements of small, viscous amounts, weigh an empty pipette, draw in the liquid, and re-weigh the pipette to determine the exact mass transferred.[12]

    • Record the final weight.

  • Dissolving:

    • While the beaker is still in the fume hood, add the desired solvent to the this compound.

    • Place a stir bar in the beaker and transfer it to a stir plate.

    • Stir the solution until the this compound is completely dissolved. Gentle heating may be applied if necessary, keeping in mind the flash point of the solvent and this compound.

  • Post-Procedure:

    • Tightly cap the solution.

    • Clean any contaminated glassware and the work area thoroughly.

    • Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) as hazardous waste.

Protocol 2: Spill Cleanup Procedure
  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or in a poorly ventilated area, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Containment and Cleanup (for small spills):

    • Ensure proper PPE is worn, including respiratory protection if vapors are present.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[13]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[14]

  • Decontamination:

    • Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Protocol 3: Waste Disposal
  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated absorbents, and rinsates, in a clearly labeled, sealed, and chemically compatible container designated for hazardous waste.[15][16]

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[16]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with all federal, state, and local regulations.[4][15] Do not dispose of this compound down the drain.[4]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for handling and emergency procedures related to this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data (or analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_fume_hood Work in Chemical Fume Hood prep_ppe->handling_fume_hood handling_weigh Weigh/Transfer handling_fume_hood->handling_weigh handling_dissolve Dissolve/React handling_weigh->handling_dissolve post_clean Clean Work Area handling_dissolve->post_clean post_waste Segregate Waste post_clean->post_waste post_store Store/Dispose of Product post_waste->post_store

Caption: Standard operational workflow for handling this compound.

cluster_assess Initial Assessment cluster_response Response Action spill Spill Occurs assess_safety Assess Immediate Danger (Fire, Vapors) spill->assess_safety assess_size Determine Spill Size assess_safety->assess_size evacuate Evacuate Area (if necessary) assess_size->evacuate Large Spill contain Contain Spill with Absorbent Material assess_size->contain Small, Manageable Spill notify Notify Supervisor & EHS evacuate->notify notify->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate

Caption: Logical workflow for a this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.